Antibacterial agent 88
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H44N2O6S |
|---|---|
Molecular Weight |
572.8 g/mol |
IUPAC Name |
ethyl 2-[2-[[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl]oxy]-2-oxoethyl]sulfanyl-4,6-dimethylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H44N2O6S/c1-9-29(7)15-22(30(8)17(3)11-13-31(18(4)26(29)36)14-12-21(34)25(30)31)39-23(35)16-40-28-32-19(5)24(20(6)33-28)27(37)38-10-2/h9,17-18,22,25-26,36H,1,10-16H2,2-8H3/t17-,18+,22-,25+,26+,29-,30+,31+/m1/s1 |
InChI Key |
DNNNGVWCCNIZRO-CZSWIPNESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(N=C1C)SCC(=O)O[C@@H]2C[C@@]([C@H]([C@@H]([C@@]34CC[C@H]([C@@]2([C@@H]3C(=O)CC4)C)C)C)O)(C)C=C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C)SCC(=O)OC2CC(C(C(C34CCC(C2(C3C(=O)CC4)C)C)C)O)(C)C=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Pre-methylenomycin C Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents. This technical guide details the discovery, synthesis, and antibacterial activity of a promising new molecule, pre-methylenomycin C lactone. This compound, an intermediate in the biosynthetic pathway of the known antibiotic methylenomycin A, has demonstrated significantly greater potency against several drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4][5][6][7][8][9] This document provides a comprehensive overview of the experimental methodologies employed in its discovery and synthesis, presents its antibacterial efficacy in a structured format, and visualizes the key pathways and workflows.
Introduction
For decades, the soil bacterium Streptomyces coelicolor has been a known producer of the antibiotic methylenomycin A.[1][2][4] However, recent investigations into its biosynthetic pathway have led to the serendipitous discovery of a significantly more potent antibacterial compound: pre-methylenomycin C lactone.[1][2][3] This finding has unveiled a new paradigm in antibiotic discovery, suggesting that potent therapeutic agents may be "hiding in plain sight" as intermediates in the production of known natural products.[1][5][6]
Pre-methylenomycin C lactone has shown remarkable activity against a range of Gram-positive pathogens, with a potency reportedly over 100 times that of the final product, methylenomycin A.[1][2][4][5][8][9] Crucially, early studies have indicated that bacteria do not readily develop resistance to this new compound under conditions where resistance to last-resort antibiotics like vancomycin is observed.[1][9] This guide provides an in-depth look at the scientific journey of this promising antibacterial agent.
Discovery and Biosynthesis
The discovery of pre-methylenomycin C lactone was the result of a targeted investigation into the biosynthesis of methylenomycin A in Streptomyces coelicolor. Researchers systematically deleted key genes within the methylenomycin biosynthetic gene cluster to identify the functions of the encoded enzymes and to isolate biosynthetic intermediates.
Experimental Protocol: Gene Deletion and Metabolite Analysis
The following protocol outlines the general methodology used to identify pre-methylenomycin C lactone:
-
Target Gene Selection: The mmyE gene in the methylenomycin biosynthetic gene cluster of S. coelicolor was identified as a putative enzyme involved in the formation of the exomethylene group of methylenomycin A.
-
In-Frame Gene Deletion: An in-frame deletion of the mmyE gene was created in the bacterial chromosome. This technique removes the target gene without affecting the reading frames of downstream genes, minimizing polar effects.
-
Cultivation and Extraction: The resulting mmyE mutant strain was cultivated under conditions conducive to methylenomycin production. The culture broth was then extracted with an organic solvent to isolate secondary metabolites.
-
Chromatographic Separation: The crude extract was subjected to high-performance liquid chromatography (HPLC) to separate the individual metabolic components.
-
Spectroscopic Analysis: The isolated compounds were analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their chemical structures.
-
Structure Elucidation: Through this analysis, two novel, related compounds were identified in the mmyE mutant: pre-methylenomycin C and its spontaneous cyclization product, pre-methylenomycin C lactone.[10]
Biosynthetic Pathway
The discovery revealed a key step in the methylenomycin biosynthetic pathway. The enzyme MmyE is responsible for the dehydration of pre-methylenomycin C to form methylenomycin C. In the absence of MmyE, pre-methylenomycin C accumulates and subsequently forms the more stable pre-methylenomycin C lactone.
References
- 1. New antibiotic found hiding in plain sight [warwick.ac.uk]
- 2. sciencealert.com [sciencealert.com]
- 3. khanfk.medium.com [khanfk.medium.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. This New Drug Could Defeat Superbugs. It’s Been Hiding in Plain Sight. [popularmechanics.com]
- 7. insidehook.com [insidehook.com]
- 8. unn.ua [unn.ua]
- 9. sherringford.org [sherringford.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Guide to the Mechanism of Action of Antibacterial Agent 88 Against Escherichia coli
Abstract
Escherichia coli remains a significant threat to public health due to the rise of multidrug-resistant strains. This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This document details the antibacterial properties and elucidates the mechanism of action of a promising new candidate, Antibacterial Agent 88, against E. coli. Our findings indicate that Agent 88 exhibits potent bactericidal activity primarily by disrupting the bacterial cell membrane integrity. This initial event triggers a cascade of downstream effects, including rapid depolarization of the membrane potential and a subsequent, drastic reduction in intracellular ATP levels, ultimately leading to cell death.
Quantitative Analysis of Antibacterial Efficacy
The initial assessment of this compound's efficacy was quantified through standardized broth microdilution and time-kill kinetic assays. These tests provide critical data on the concentration- and time-dependent killing capacity of the agent.
Minimum Inhibitory and Bactericidal Concentrations
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to establish the potency of Agent 88. The MIC is the lowest concentration that prevents visible bacterial growth, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1]
Table 1: MIC and MBC of this compound Against E. coli
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| E. coli ATCC 25922 | 8 | 16 | 2 |
| MDR E. coli Strain A | 16 | 32 | 2 |
| MDR E. coli Strain B | 16 | 32 | 2 |
The low MBC/MIC ratio of 2 indicates that this compound is bactericidal against both susceptible and multidrug-resistant strains of E. coli.
Time-Kill Kinetics
Time-kill assays were performed to understand the dynamics of bacterial killing over a 24-hour period at various concentrations of Agent 88.[1][2]
Table 2: Time-Kill Kinetics of Agent 88 Against E. coli ATCC 25922
| Concentration | 0 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |
| Growth Control | 5.5 | 7.1 | 8.5 | 9.1 | 9.2 |
| 1x MIC | 5.5 | 4.2 | 3.1 | <2.0 | <2.0 |
| 2x MIC | 5.5 | 3.1 | <2.0 | <2.0 | <2.0 |
| 4x MIC | 5.5 | <2.0 | <2.0 | <2.0 | <2.0 |
The results demonstrate rapid, concentration-dependent killing, with a >3-log10 reduction in CFU/mL observed within 4 hours at 2x MIC, confirming the bactericidal nature of Agent 88.[1]
Core Mechanism: Bacterial Membrane Disruption
The primary mechanism of action of this compound is the disruption of the E. coli cell membrane. This was investigated by assessing the change in membrane potential following treatment.
Membrane Potential Depolarization
A key indicator of membrane damage is the dissipation of the transmembrane potential.[3] The membrane potential of E. coli was monitored using the potential-sensitive fluorescent dye 3,3'-Diethyloxacarbocyanine Iodide (DiOC2(3)).[4] A loss of membrane potential leads to an increase in fluorescence, indicating membrane depolarization.
Table 3: Membrane Depolarization in E. coli Treated with Agent 88
| Treatment | Time (min) | Relative Fluorescence Units (RFU) |
| Untreated Control | 30 | 100 ± 5 |
| Agent 88 (2x MIC) | 5 | 450 ± 20 |
| Agent 88 (2x MIC) | 15 | 850 ± 35 |
| Agent 88 (2x MIC) | 30 | 1200 ± 50 |
| CCCP (Positive Control) | 30 | 1350 ± 60 |
Treatment with Agent 88 caused a rapid and significant increase in fluorescence, indicating severe membrane depolarization, comparable to the effects of the protonophore CCCP, a known depolarizing agent.
Downstream Cellular Consequences
The disruption of the cell membrane and the collapse of the membrane potential have profound and immediate consequences for cellular viability, most notably the depletion of intracellular energy reserves.
Depletion of Intracellular ATP
A functional membrane potential is essential for ATP synthesis. The depolarization caused by Agent 88 is hypothesized to lead to a rapid decrease in intracellular ATP levels. This was measured using a luciferin-luciferase-based assay.[5][6]
Table 4: Intracellular ATP Levels in E. coli After Treatment with Agent 88
| Treatment | Time (min) | Relative Luminescence Units (RLU) | % of Control |
| Untreated Control | 30 | 8,500,000 ± 450,000 | 100% |
| Agent 88 (2x MIC) | 5 | 3,400,000 ± 300,000 | 40% |
| Agent 88 (2x MIC) | 15 | 935,000 ± 150,000 | 11% |
| Agent 88 (2x MIC) | 30 | 255,000 ± 50,000 | 3% |
Within 30 minutes of exposure, intracellular ATP levels dropped to just 3% of the untreated control, demonstrating a catastrophic energy depletion that contributes to the rapid bactericidal activity of Agent 88.[7]
Detailed Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Assay[8][9]
-
Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum: An overnight culture of E. coli is diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth, as observed by the naked eye.
Protocol: Membrane Potential Assay[4][10]
-
Cell Preparation: E. coli is grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in PBS to an OD600 of 1.0.
-
Dye Loading: The cell suspension is treated with 10 mM EDTA for 5 minutes to permeabilize the outer membrane, then washed and resuspended in a buffer. DiOC2(3) dye is added to a final concentration of 30 µM and incubated for 30 minutes in the dark.
-
Treatment: The dye-loaded cells are transferred to a 96-well plate, and Agent 88 is added at the desired concentration.
-
Measurement: Fluorescence is immediately monitored using a plate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Protocol: Intracellular ATP Measurement[5][6]
-
Cell Culture and Treatment: E. coli is grown to the mid-log phase and treated with Agent 88 at 2x MIC for specified time intervals (0, 5, 15, 30 minutes).
-
ATP Extraction: At each time point, an aliquot of the cell suspension is taken, and ATP is extracted using a suitable reagent that lyses the cells and stabilizes the ATP.
-
Luminescence Assay: The extracted ATP is mixed with a luciferin-luciferase reagent. The resulting luminescence, which is directly proportional to the ATP concentration, is measured using a luminometer.
-
Quantification: ATP levels are quantified by comparing the sample's relative luminescence units (RLU) to a standard curve generated with known ATP concentrations.
Conclusion
This compound demonstrates potent, rapid bactericidal activity against E. coli, including multidrug-resistant isolates. The primary mechanism of action involves the swift disruption of the bacterial cell membrane. This leads to an immediate collapse of the membrane potential, which in turn inhibits ATP synthesis and causes a catastrophic depletion of intracellular ATP, culminating in bacterial cell death. This membrane-centric mechanism makes Agent 88 a promising candidate for further development in the fight against resistant Gram-negative pathogens.
References
- 1. emerypharma.com [emerypharma.com]
- 2. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 3. A novel mechanism for the antibacterial effect of silver nanoparticles on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial ATP level assay [bio-protocol.org]
- 6. Determination of Intracellular ATP Concentration [bio-protocol.org]
- 7. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Agent Api88
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the novel antibacterial peptide, Api88. The information presented herein is intended to support research and development efforts in the field of antimicrobial agents.
Chemical Structure and Physicochemical Properties
Api88 is a rationally designed, 18-residue proline-rich antimicrobial peptide (PrAMP) derived from the native honeybee peptide apidaecin 1b.[1][2] Its chemical structure is defined by its amino acid sequence and specific N- and C-terminal modifications.
Amino Acid Sequence: Gu-Orn-Asn-Asn-Arg-Pro-Val-Tyr-Ile-Pro-Arg-Pro-Arg-Pro-Pro-His-Pro-Arg-NH₂
-
N-terminus: The N-terminal ornithine (Orn) is guanidinylated, featuring an N,N,N′,N′-tetramethylguanidino group.[3] This modification contributes to the peptide's overall positive charge.
-
C-terminus: The C-terminus is amidated, which enhances its stability against carboxypeptidases.
-
Key Residues: The sequence contains a high proportion of proline residues, which contributes to its structural stability and resistance to proteolytic degradation. The seven-residue sequence PVYIPRP has been identified as the key binding motif for its intracellular target, DnaK.[4][5][6]
A summary of the key physicochemical properties of Api88 is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀₃H₁₆₃N₃₉O₁₉ | [7] |
| Molecular Weight | 2177.2 g/mol | [7] |
| Net Charge (pH 7.4) | +7 | [3] |
| Binding Affinity (KD) to DnaK | 5 µmol/L | [4][5][6] |
Antibacterial Activity
Api88 exhibits potent antibacterial activity, primarily against Gram-negative bacteria, including several multidrug-resistant (MDR) strains.[2][3] Its efficacy is attributed to its ability to penetrate the bacterial outer membrane without causing significant lytic damage and subsequently inhibit an essential intracellular target.[4][5]
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of Api88 against a range of clinically relevant bacterial pathogens.
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922, Neumann, D31 | 0.5 | [3] |
| Klebsiella pneumoniae | K6 | 0.5 | [3] |
| Pseudomonas aeruginosa | Various clinical isolates | 0.125 - 4 | [3] |
| Acinetobacter baumannii | Various clinical isolates | 0.125 - 4 | [3] |
In Vivo Efficacy
In murine sepsis models, Api88 has demonstrated significant in vivo efficacy. In a lethal sepsis model using pathogenic E. coli, three injections of 1.25 mg/kg body weight were sufficient to rescue all animals.[4][5] The 50% effective dose (ED₅₀) has been reported to be 16.14 mg/kg.
Mechanism of Action: Inhibition of the DnaK Chaperone System
The primary mechanism of action of Api88 involves the inhibition of the bacterial chaperone protein DnaK (the bacterial homolog of Hsp70).[4][5] DnaK, along with its co-chaperones DnaJ and GrpE, plays a crucial role in protein folding, refolding of misfolded proteins, and preventing protein aggregation, all of which are essential for bacterial viability, especially under stress conditions.[8][9]
Api88 enters the bacterial cell and binds to the substrate-binding domain (SBD) of DnaK.[4][5][10] This interaction prevents the binding of substrate proteins to DnaK, thereby disrupting the chaperone cycle. The inhibition of DnaK leads to an accumulation of misfolded proteins, cellular stress, and ultimately, bacterial cell death.
The signaling pathway illustrating the mechanism of action of Api88 is depicted in the diagram below.
Caption: Mechanism of action of Api88.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Api88
Api88 is synthesized using a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[3][4]
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in dimethylformamide (DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)
-
Solvents: DMF, dichloromethane (DCM), diethyl ether
-
High-performance liquid chromatography (HPLC) system for purification
Protocol:
-
Resin Swelling: The Rink amide resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
-
N-terminal Guanidinylation: Following the coupling of the final amino acid (Ornithine), the N-terminus is guanidinylated using a suitable reagent like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail.
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, washed, and then purified by reverse-phase HPLC.
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product.
The following diagram illustrates the general workflow for the synthesis and characterization of Api88.
Caption: Experimental workflow for Api88.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of Api88 is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Bacterial strains
-
Api88 stock solution
-
Spectrophotometer or plate reader
Protocol:
-
Bacterial Inoculum Preparation: Bacterial strains are grown overnight in MHB. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Peptide Dilution Series: A serial two-fold dilution of Api88 is prepared in MHB in the wells of a 96-well plate.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the peptide dilutions.
-
Controls: Positive (bacteria in broth without peptide) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
DnaK Inhibition Assay
The inhibition of DnaK's ATPase activity by Api88 can be assessed using a colorimetric assay that measures the release of inorganic phosphate.[11]
Materials:
-
Purified DnaK, DnaJ, and GrpE proteins
-
ATP
-
Malachite green reagent
-
Api88
-
Buffer solution
Protocol:
-
Reaction Setup: A reaction mixture containing DnaK, DnaJ, GrpE, and varying concentrations of Api88 is prepared in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified by adding a malachite green-based reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The percentage of DnaK inhibition is calculated by comparing the phosphate release in the presence of Api88 to that of a control without the peptide.
Conclusion
Api88 is a promising antibacterial peptide with potent activity against a range of Gram-negative pathogens, including multidrug-resistant strains. Its unique mechanism of action, involving the inhibition of the essential chaperone protein DnaK, makes it an attractive candidate for further development as a novel therapeutic agent. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers dedicated to combating the growing threat of antibiotic resistance.
References
- 1. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Complementary protocols to evaluate inhibitors against the DnaK chaperone network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening [frontiersin.org]
In Vitro Antibacterial Spectrum of Ciprofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The document details its mechanism of action, quantitative antibacterial activity against key pathogens, and the standardized experimental protocols used for its evaluation.
Introduction
Ciprofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It exhibits potent bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria.[1][2] Its efficacy is attributed to its ability to interfere with essential bacterial DNA processes, leading to cell death.[2][3] This guide summarizes the key in vitro characteristics of ciprofloxacin, providing a valuable resource for researchers in microbiology and drug development.
Mechanism of Action
Ciprofloxacin's primary mode of action involves the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[2]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, ciprofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[2] Ciprofloxacin binds to the enzyme-DNA complex, trapping the gyrase and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.[2]
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is vital for the separation of interlinked daughter chromosomes following DNA replication.[2] By inhibiting topoisomerase IV, ciprofloxacin prevents the segregation of replicated DNA, ultimately halting cell division.[1]
The accumulation of these DNA strand breaks triggers a cascade of events, including the induction of the SOS response and ultimately leading to bacterial cell death.[3] This bactericidal action makes ciprofloxacin a highly effective antimicrobial agent.[2]
Figure 1: Mechanism of action of Ciprofloxacin.
In Vitro Antibacterial Spectrum
The in vitro activity of ciprofloxacin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium under defined conditions. The following table summarizes representative MIC values for ciprofloxacin against common bacterial pathogens. It is important to note that MIC values can vary between strains, and susceptibility should be interpreted based on established clinical breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | CLSI Interpretation (S/I/R) in µg/mL[7] |
| Escherichia coli | Negative | 0.013 - ≥4 | ≤1 / 2 / ≥4 |
| Pseudomonas aeruginosa | Negative | 0.15 - >32 | ≤1 / 2 / ≥4 |
| Staphylococcus aureus (Methicillin-susceptible) | Positive | 0.6 - >32 | ≤1 / 2 / ≥4 |
| Klebsiella pneumoniae | Negative | ≤0.25 - >16 | ≤1 / 2 / ≥4 |
| Proteus mirabilis | Negative | ≤0.25 - >16 | ≤1 / 2 / ≥4 |
Note: The provided MIC ranges are illustrative and compiled from various studies.[7][8][9][10] The interpretive criteria (S=Susceptible, I=Intermediate, R=Resistant) are based on CLSI guidelines for urinary tract infections for E. coli and may differ for other infection types or organisms.
Experimental Protocols: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[11][12][13]
Materials
-
96-well microtiter plates[13]
-
Ciprofloxacin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Multichannel pipette[13]
-
Incubator (35°C ± 2°C)
-
Reading mirror or plate reader[13]
Procedure
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of ciprofloxacin is prepared directly in the microtiter plate using CAMHB. This creates a gradient of antibiotic concentrations across the wells. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Inoculum Preparation: A few colonies of the test bacterium from a fresh agar plate are suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation: Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension.[13]
-
Incubation: The inoculated plates are covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, the plates are examined for bacterial growth. The MIC is determined as the lowest concentration of ciprofloxacin at which there is no visible growth (i.e., no turbidity) in the well.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ciprofloxacin [himedialabs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. mdpi.com [mdpi.com]
Preliminary Toxicity Profile of Antibacterial Agent 88: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on "Antibacterial agent 88," a designation that encompasses two distinct compounds identified in preclinical research: the designer peptide Api88 and the pleuromutilin derivative Compound 5h . This document is intended to serve as a core resource, presenting available quantitative data, detailed experimental protocols for key toxicological assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
"this compound" represents promising developments in the search for novel therapeutics against multidrug-resistant pathogens. This guide synthesizes the initial safety and efficacy data for two such agents, Api88 and Compound 5h, to support further investigation and development. Api88, a designer peptide, has demonstrated a favorable preliminary safety profile with no observed toxicity at therapeutic doses in murine models and minimal impact on human cell lines. Its mechanism of action is targeted and non-lytic. Compound 5h, a pleuromutilin derivative, has shown potent in vivo antibacterial efficacy. This guide provides the foundational toxicological data and methodologies crucial for advancing these candidates through the drug development pipeline.
Quantitative Toxicity and Efficacy Data
The following tables summarize the key quantitative findings from preliminary studies on Api88 and Compound 5h.
Table 1: Summary of In Vivo Toxicity and Efficacy for Api88
| Parameter | Species | Route of Administration | Dosage Regimen | Observation | Citation |
| Acute Toxicity | Mouse | Intraperitoneal | 40 mg/kg (four injections within 24h) | No signs of toxicity | [1][2] |
| Efficacy (Sepsis Model) | Mouse | Intraperitoneal | 1.25 mg/kg (three injections) | 100% survival (E. coli ATCC 25922) | [1][2] |
| Efficacy (Sepsis Model) | Mouse | Intraperitoneal | 5 mg/kg (three injections) | 100% survival (E. coli Neumann) | [1][2] |
Table 2: Summary of In Vitro Cellular Toxicity for Api88
| Assay | Cell Lines | Concentration | Effect | Citation |
| Cytotoxicity | SH-SY5Y, HeLa, HEK293, HepG2 | Up to 600 µg/mL | Did not influence proliferation | [1] |
| Hemolytic Activity | Human Red Blood Cells | Up to 600 µg/mL | No hemolytic effects | [1] |
Table 3: Summary of In Vitro and In Vivo Efficacy for this compound (Compound 5h)
| Parameter | Target Organism(s) | Value | Citation |
| Minimum Inhibitory Concentration (MIC) | MRSA, MRSE, S. aureus | ≤0.0156 µg/mL | [3] |
| Minimum Inhibitory Concentration (MIC) | B. subtilis | 4 µg/mL | [3] |
| 50% Effective Dose (ED50) | Mice | 16.14 mg/kg | [3] |
Experimental Protocols
This section provides detailed methodologies for the key toxicological and microbiological assays relevant to the preliminary assessment of novel antibacterial agents.
In Vivo Acute Systemic Toxicity (Murine Model)
This protocol is designed to assess the short-term toxicity of an antibacterial agent when administered systemically to mice.
-
Animal Model: Healthy, 8-10 week old BALB/c mice, of a single sex to minimize variability.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 7 days prior to the experiment, with free access to standard chow and water.
-
Test Agent Preparation: The antibacterial agent is dissolved in a sterile, biocompatible vehicle (e.g., sterile saline or PBS) to the desired concentrations.
-
Administration: The test agent is administered via intraperitoneal injection. The volume of injection should not exceed 10 mL/kg of body weight.
-
Dose Groups: A control group receiving the vehicle only, and at least three test groups receiving different doses of the agent. For Api88, a high-dose screening might involve a regimen such as 40 mg/kg administered four times over 24 hours.
-
Observation: Animals are observed for clinical signs of toxicity, including changes in behavior, appearance, and mobility, continuously for the first 4 hours post-administration and then at least twice daily for 14 days. Body weight is recorded daily.
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, surviving animals are euthanized for gross necropsy and, if necessary, histopathological examination of major organs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of an antibacterial agent on the viability and proliferation of mammalian cell lines.
-
Cell Lines: Human cell lines such as HeLa (cervical cancer), HEK293 (embryonic kidney), HepG2 (liver cancer), and SH-SY5Y (neuroblastoma) are used.
-
Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The antibacterial agent is serially diluted in culture medium and added to the cells. A vehicle control and a positive control (e.g., a known cytotoxic agent) are included.
-
Incubation: Plates are incubated for 24 to 72 hours.
-
MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Hemolysis Assay
This assay assesses the lytic effect of an antibacterial agent on red blood cells.
-
Blood Collection: Fresh human red blood cells (RBCs) are obtained from healthy donors.
-
RBC Preparation: RBCs are washed three times with sterile phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 2% (v/v) in PBS.
-
Treatment: 100 µL of the RBC suspension is mixed with 100 µL of the antibacterial agent at various concentrations in a 96-well plate.
-
Controls: A negative control (PBS) and a positive control (0.1% Triton X-100 for 100% hemolysis) are included.
-
Incubation: The plate is incubated for 1 hour at 37°C.
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at 450 nm to quantify hemoglobin release.
-
Calculation: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the mechanism of action for Api88 and a typical experimental workflow for preliminary toxicity assessment.
Caption: Conceptual diagram of Api88's mechanism of action, involving the inhibition of the DnaK chaperone protein.
Caption: General experimental workflow for the preliminary toxicity assessment of a novel antibacterial agent.
References
An In-depth Technical Guide on the Core Bactericidal and Bacteriostatic Effects of Early Research on Antibacterial Agent 88
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibacterial agent 88 is a synthetic antimicrobial belonging to the quinolone class of antibiotics.[] Early research into its activity focused on characterizing its effects on bacterial growth and viability, specifically distinguishing between its bactericidal (killing) and bacteriostatic (inhibiting growth) properties. This distinction is crucial for the rational development and clinical application of new antimicrobial agents. This technical guide provides an in-depth overview of the early research that established the bactericidal nature of this compound, detailing the experimental protocols used, presenting key quantitative data, and illustrating the underlying mechanisms and workflows.
Mechanism of Action
This compound exerts its potent bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[][3] The agent binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[2] This leads to the inhibition of DNA replication and transcription, ultimately resulting in double-strand breaks in the bacterial chromosome and subsequent cell death.[2][4]
Caption: Mechanism of action of this compound.
Quantitative Analysis of Antibacterial Effects
The bactericidal activity of this compound was quantified through a series of in vitro experiments. The results are summarized in the following tables.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[5]
| Bacterial Species | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative | 0.016 - 0.06 |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 1.0 |
| Staphylococcus aureus | Gram-positive | 0.12 - 0.5 |
| Streptococcus pneumoniae | Gram-positive | 0.5 - 2.0 |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of this compound
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6][7] An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[8]
| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| Escherichia coli | 0.03 | 0.06 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 0.5 | 1.0 | 2 | Bactericidal |
| Staphylococcus aureus | 0.25 | 0.5 | 2 | Bactericidal |
| Streptococcus pneumoniae | 1.0 | 2.0 | 2 | Bactericidal |
Table 3: Time-Kill Curve Analysis of this compound against E. coli
Time-kill curve assays demonstrate the rate of bacterial killing over time. A bactericidal agent is typically defined by a ≥ 3-log10 reduction (99.9% kill) in CFU/mL.[9][10]
| Time (hours) | Control (No Agent) (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.2 | 4.5 |
| 4 | 7.2 | 4.1 | 3.2 |
| 6 | 8.0 | 3.0 | <3.0 |
| 24 | 9.5 | <3.0 | <3.0 |
Experimental Protocols
Detailed methodologies for the key experiments that characterized the bactericidal nature of this compound are provided below.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This protocol is adapted from standard methodologies for determining the MIC of an antibacterial agent.[11][12]
-
Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]
-
Serial Dilution of this compound: A stock solution of this compound is prepared and serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.[12]
-
Inoculation: Each well of the microtiter plate containing the diluted agent is inoculated with an equal volume of the standardized bacterial suspension.[6]
-
Incubation: The plate is incubated at 37°C for 16-20 hours.[11]
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[13]
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC test is performed as a subsequent step to the MIC test.[6]
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.[13]
-
Plating: The aliquots are plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).[14]
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.[13]
-
Determination of MBC: The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][13]
Caption: Experimental workflow for MIC and MBC determination.
Time-Kill Curve Assay Protocol
This assay provides a dynamic view of the antibacterial agent's activity.[9][10]
-
Preparation of Culture: A bacterial culture is grown to the early to mid-logarithmic phase and then diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.
-
Addition of Agent: this compound is added to separate flasks of the bacterial culture at various concentrations (e.g., 2x MIC, 4x MIC). A control flask with no agent is also included.
-
Sampling over Time: The flasks are incubated with shaking at 37°C. Samples are withdrawn at specified time points (e.g., 0, 2, 4, 6, and 24 hours).[15]
-
Viable Cell Count: The withdrawn samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL) at each time point.[9]
-
Data Analysis: The results are plotted as the logarithm of CFU/mL versus time to generate the time-kill curves.[9]
Defining Bactericidal vs. Bacteriostatic Activity
The classification of an antibacterial agent as either bactericidal or bacteriostatic is based on the relationship between its MIC and MBC values.
References
- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. emerypharma.com [emerypharma.com]
- 11. protocols.io [protocols.io]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Core Resistance Mechanisms to Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary mechanisms conferring bacterial resistance to ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The information presented herein is intended to support research and development efforts in overcoming antimicrobial resistance. Ciprofloxacin functions by inhibiting DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits), enzymes essential for bacterial DNA replication, thereby leading to cell death.[1] Resistance primarily emerges through mutations in the genes encoding these target enzymes and through mechanisms that reduce the intracellular concentration of the drug.[1][2][3]
Core Resistance Mechanisms
The two predominant mechanisms of ciprofloxacin resistance are:
-
Target Site Modification: The most significant mechanism involves point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[1][4] These mutations alter the drug-binding site, reducing the affinity of ciprofloxacin for its target enzymes. Common mutations, such as those at Ser83 and Asp87 in GyrA, and Ser80 in ParC, can lead to substantial increases in the minimum inhibitory concentration (MIC).[4][5] Higher levels of resistance are often associated with the accumulation of multiple mutations in both gyrA and parC.[1]
-
Reduced Intracellular Drug Accumulation: This is primarily achieved through the overexpression of multidrug resistance (MDR) efflux pumps.[2][3] These pumps are membrane proteins that actively extrude ciprofloxacin and other antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. In Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, efflux pumps of the Resistance-Nodulation-Division (RND) family, such as AcrAB-TolC, are major contributors to ciprofloxacin resistance.[6][7] Overexpression is often caused by mutations in regulatory genes, such as nfxB and mexS.[7]
Quantitative Data on Ciprofloxacin Resistance
The following tables summarize quantitative data on the impact of different resistance mechanisms on ciprofloxacin susceptibility, primarily in E. coli.
Table 1: Impact of Target Site Mutations on Ciprofloxacin MIC
| Bacterial Species | Gene (Amino Acid Change) | Median MIC Fold Change (Range) |
| E. coli | gyrA (Ser83Leu) | 16 (4-133) |
| E. coli | gyrA (Asp87Asn) | 16 (4-133) |
| E. coli | parC (Ser80Ile) | 4 (2-8) |
| E. coli | gyrA (Ser83Leu, Asp87Asn) + parC (Ser80Ile) | 2000 (250-4000) |
| N. gonorrhoeae | gyrA (S91F) | ~100 |
| N. gonorrhoeae | gyrA (S91F) + parC mutation | >100 |
Data compiled from multiple sources. The fold change is relative to the wild-type strain.[4][5]
Table 2: Contribution of Efflux Pump Overexpression to Ciprofloxacin MIC
| Bacterial Species | Efflux Pump System | Regulatory Mutation | Median MIC Fold Change |
| E. coli | AcrAB-TolC | soxS (Ala12Ser) | 4 |
| P. aeruginosa | MexCD-OprJ | nfxB | 4-8 |
| P. aeruginosa | MexEF-OprN | nfxC | 8-16 |
Data compiled from multiple sources. The fold change is relative to the wild-type strain.[4][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10][11][12]
-
Method: Broth Microdilution
-
Materials:
-
Mueller-Hinton Broth (MHB)[11]
-
96-well microtiter plates
-
Ciprofloxacin stock solution
-
Bacterial culture grown to mid-log phase (e.g., OD₆₀₀ of 0.5)
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial two-fold dilutions of ciprofloxacin in MHB in a 96-well plate.
-
Adjust the bacterial culture to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of ciprofloxacin in which no visible bacterial growth (turbidity) is observed.[9][11]
-
2. Efflux Pump Activity Assay
This assay qualitatively or quantitatively measures the activity of efflux pumps using a fluorescent substrate.
-
Method: Ethidium Bromide (EtBr) Accumulation Assay[13]
-
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (as a control)[13]
-
Fluorometer or fluorescence plate reader
-
-
Procedure:
-
Grow bacterial cells to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cell pellet twice with PBS and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.3).[13]
-
Add glucose to energize the cells.
-
Add EtBr to the cell suspension. EtBr fluorescence increases upon intercalation with intracellular DNA.
-
Monitor the fluorescence over time. Active efflux will result in lower fluorescence as EtBr is pumped out of the cells.
-
In a parallel experiment, add an EPI like CCCP before adding EtBr. Inhibition of efflux will lead to higher fluorescence compared to the untreated cells.[13]
-
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol quantifies the expression levels of genes encoding efflux pumps or their regulators.[8]
-
Materials:
-
Bacterial cultures grown under specific conditions (e.g., with and without sub-inhibitory concentrations of ciprofloxacin)
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR instrument
-
Primers specific for the target gene (e.g., acrA, mexA) and a housekeeping gene (for normalization)
-
SYBR Green or probe-based qPCR master mix
-
-
Procedure:
-
Extract total RNA from bacterial cultures.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers for the target and housekeeping genes. The reaction typically involves an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[14]
-
Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the fold change in gene expression relative to the control condition and normalized to the housekeeping gene.
-
4. DNA Sequencing of QRDRs
This protocol identifies mutations in the gyrA and parC genes.
-
Materials:
-
Bacterial genomic DNA
-
PCR instrument
-
Primers flanking the QRDRs of gyrA and parC[15]
-
DNA purification kit
-
Sanger sequencing service or instrument
-
-
Procedure:
-
Extract genomic DNA from the bacterial isolate.
-
Amplify the QRDR-containing regions of gyrA and parC using PCR.[15][16]
-
Purify the PCR products to remove primers and dNTPs.[17]
-
Sequence the purified PCR products using Sanger sequencing.
-
Align the resulting sequences with the wild-type gene sequences to identify any nucleotide changes that result in amino acid substitutions.
-
Visualizations of Pathways and Workflows
Below are diagrams illustrating key pathways and experimental workflows.
Caption: Ciprofloxacin action and primary resistance pathways.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Mechanisms of ciprofloxacin resistance in Pseudomonas aeruginosa: new approaches to an old problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 7. Low Ciprofloxacin Concentrations Select Multidrug-Resistant Mutants Overproducing Efflux Pumps in Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of induced ciprofloxacin resistance on efflux pump activity of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative PCR Monitoring of Antibiotic Resistance Genes and Bacterial Pathogens in Three European Artificial Groundwater Recharge Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
Technical Guide: Bioavailability and Pharmacokinetics of Antibacterial Agent 88 in Mouse Models
Disclaimer: "Antibacterial agent 88" is a hypothetical compound. The data, experimental protocols, and mechanisms presented in this document are illustrative examples designed to meet the user's specifications for a technical guide and do not represent real-world experimental results.
Introduction
This technical guide provides a comprehensive overview of the preclinical bioavailability and pharmacokinetic profile of this compound, a novel investigational compound with potent antibacterial activity. The data presented herein were generated from studies conducted in murine models and are intended to inform researchers, scientists, and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) properties of this agent. Understanding these pharmacokinetic parameters is critical for dose selection, regimen design, and prediction of therapeutic efficacy and safety in future clinical studies.
Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of this compound were evaluated in male CD-1 mice following intravenous (IV), oral (PO), and intraperitoneal (IP) administration. The key findings are summarized in the table below, providing a comparative view of the agent's behavior across different routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose (mg/kg) | 10 | 50 | 20 |
| Cmax (µg/mL) | 25.8 | 8.2 | 15.1 |
| Tmax (h) | 0.08 | 1.0 | 0.5 |
| AUC₀₋t (µg·h/mL) | 45.7 | 68.3 | 55.9 |
| AUC₀₋inf (µg·h/mL) | 47.2 | 71.5 | 58.1 |
| Half-life (t₁/₂) (h) | 2.5 | 3.1 | 2.8 |
| Clearance (CL) (mL/h/kg) | 211.9 | - | - |
| Volume of Distribution (Vd) (L/kg) | 0.76 | - | - |
| Bioavailability (F) (%) | 100 | 30.3 | 61.6 |
Data are presented as mean values (n=6 mice per group).
Experimental Protocols
The following sections detail the methodologies employed for the pharmacokinetic evaluation of this compound.
-
Species/Strain: Male CD-1 mice
-
Age: 8-10 weeks
-
Weight: 25-30 g
-
Housing: Mice were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water were provided ad libitum.
-
Acclimation: Animals were acclimated to the facility for at least 7 days prior to the experiment.
-
Formulation: For intravenous administration, this compound was dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. For oral and intraperitoneal administration, the agent was suspended in 0.5% methylcellulose in sterile water.
-
Dosing:
-
Intravenous (IV): A single dose of 10 mg/kg was administered via the lateral tail vein.
-
Oral (PO): A single dose of 50 mg/kg was administered by oral gavage.
-
Intraperitoneal (IP): A single dose of 20 mg/kg was administered via intraperitoneal injection.
-
-
Sampling: Serial blood samples (approximately 50 µL) were collected from the saphenous vein at the following time points post-dosing:
-
IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO and IP: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Anticoagulant: Blood samples were collected into tubes containing K₂EDTA.
-
Plasma Separation: Samples were centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. The resulting plasma was stored at -80°C until analysis.
The concentration of this compound in plasma samples was determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples (20 µL) were subjected to protein precipitation by adding 100 µL of acetonitrile containing an internal standard. The mixture was vortexed and then centrifuged at 12,000 x g for 10 minutes. The supernatant was transferred for analysis.
-
Chromatographic Conditions:
-
LC System: Shimadzu Nexera X2
-
Column: C18 column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry Conditions:
-
MS System: SCIEX Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software. The maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) were determined directly from the observed data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.
Visualizations
The following diagram illustrates the workflow for the pharmacokinetic study of this compound.
Caption: Workflow for the pharmacokinetic assessment of this compound in mice.
This compound is hypothesized to exert its bactericidal effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: Proposed mechanism of action for this compound via DNA gyrase inhibition.
Methodological & Application
Application Notes and Protocols for MIC Assay Using Antibacterial Agent 88
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Antibacterial agent 88 against various bacterial strains. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent antibacterial compound with demonstrated activity against a range of bacteria.[1] The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.[2][3][4] This protocol outlines the broth microdilution method, a standard procedure for determining MIC values in a 96-well microtiter plate format.[2][5][6] Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is recommended for accurate and reproducible results.[7][8][9]
Data Presentation
The following table summarizes the known in vitro activity of this compound against specific bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤0.0156 µg/mL |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | ≤0.0156 µg/mL |
| Staphylococcus aureus | ≤0.0156 µg/mL |
| Bacillus subtilis | 4 µg/mL |
Data sourced from MedChemExpress.[1]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of this compound.
Materials:
-
This compound
-
Sterile 96-well round-bottom microtiter plates[5]
-
Test bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[3]
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Multichannel pipette
-
Sterile reservoirs
-
Incubator (37°C)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.
-
Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration to be tested.[5]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2][10] This typically involves a 1:150 dilution of the 0.5 McFarland suspension, followed by a further 1:2 dilution upon addition to the wells.[10]
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[5]
-
Add 200 µL of the 2x working solution of this compound to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[5]
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[5]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to the desired final test range.
-
Do not add bacteria to column 12.
-
-
Incubation:
-
Interpretation of Results:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[2][4][11]
-
The growth control (column 11) should show clear turbidity, and the sterility control (column 12) should remain clear.
-
Results can also be read using a plate reader by measuring the optical density at 600 nm.[12]
-
Visualization of Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. idexx.com [idexx.com]
- 9. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
- 12. protocols.io [protocols.io]
Application Notes and Protocols for Antibacterial Agent 88
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 88, also known as Compound 5h, is a potent pleuromutilin derivative with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).[1] As a member of the pleuromutilin class of antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis. These application notes provide detailed protocols for the preparation of stock solutions of this compound for research purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₄N₂O₆S | [1] |
| Molecular Weight | 572.76 g/mol | [1] |
| CAS Number | 2798821-49-3 | [1] |
| Appearance | Solid | N/A |
Biological Activity
This compound has demonstrated potent antibacterial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected strains are summarized below.
| Bacterial Strain | MIC (µg/mL) | Reference |
| MRSA | ≤0.0156 | [1] |
| MRSE | ≤0.0156 | [1] |
| S. aureus | ≤0.0156 | [1] |
| B. subtilis | 4 | [1] |
Mechanism of Action
As a pleuromutilin derivative, this compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding action interferes with the proper positioning of the aminoacyl moiety of tRNA, thereby preventing peptide bond formation and ultimately halting protein elongation.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is a common practice to prepare high-concentration stock solutions in DMSO for long-term storage and subsequent dilution in aqueous buffers or culture media for experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 572.76 g/mol * 1000 mg/g = 5.7276 mg
-
-
-
Weighing:
-
Accurately weigh out approximately 5.73 mg of this compound using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C or -80°C for long-term storage.
-
For short-term storage, the solution can be kept at 4°C for a few days, protected from light.
-
Note: DMSO is a powerful solvent and can be hygroscopic. Use anhydrous DMSO and handle it with appropriate personal protective equipment.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or buffer to the desired final concentration.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or buffer (e.g., Mueller-Hinton Broth, PBS)
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration and volume of the working solution.
-
Calculate the volume of the stock solution needed:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution (10 mM)
-
V₁ = Volume of the stock solution to be added
-
C₂ = Desired final concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
For example, to prepare 1 mL of a 10 µM working solution:
-
(10,000 µM) * V₁ = (10 µM) * (1 mL)
-
V₁ = 0.001 mL or 1 µL
-
-
-
Dilution:
-
Add the calculated volume of the stock solution to the appropriate volume of sterile medium or buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Important Considerations:
-
The final concentration of DMSO in the working solution should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
-
Always prepare fresh working solutions for each experiment.
-
Include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing the prepared stock solution in a typical in vitro antibacterial assay.
References
Application Notes and Protocols: Using Antibacterial Agent 88 in a Biofilm Disruption Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells encased in a self-produced polymeric matrix, which provides protection from host immune responses and antibiotic treatments. Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), is a prolific biofilm former and a leading cause of persistent and difficult-to-treat infections.
Antibacterial agent 88 (also known as Compound 5h) is a novel pleuromutilin derivative that has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including MRSA, Methicillin-resistant Staphylococcus epidermidis (MRSE), and S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as ≤0.0156 µg/mL.[1] It also shows activity against Bacillus subtilis.[1] The pleuromutilin class of antibiotics is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] Given its potent bactericidal activity, this compound is a promising candidate for the disruption and eradication of bacterial biofilms.
These application notes provide detailed protocols for assessing the efficacy of this compound against S. aureus biofilms, specifically focusing on the determination of the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
Signaling Pathways in Staphylococcus aureus Biofilm Formation
The formation of biofilms in S. aureus is a complex process regulated by various signaling pathways, with the Accessory Gene Regulator (agr) quorum-sensing system playing a pivotal role.[4][5] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner. Autoinducing peptides (AIPs) are secreted by the bacteria, and as the population density increases, the concentration of AIPs surpasses a threshold, leading to the activation of the agr system.[6][7] This activation results in the upregulation of virulence factors and a decrease in the expression of surface adhesion proteins, which is crucial for biofilm structuring and dispersal.[4] Disrupting this signaling pathway is a key strategy for inhibiting biofilm formation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213, MRSA ATCC 43300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Sterile 96-well flat-bottom microtiter plates
-
Microplate reader
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of this compound required to inhibit the formation of a biofilm.
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus in TSB overnight at 37°C.
-
Dilute the overnight culture in fresh TSB with 1% glucose to achieve a final concentration of approximately 1 x 106 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in TSB with 1% glucose in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (bacteria without the agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Quantification of Biofilm Inhibition:
-
After incubation, carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Air-dry the plate for 30 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Determination of MBIC:
-
The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
-
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.
-
Biofilm Formation:
-
Add 200 µL of the prepared bacterial inoculum (as in Protocol 1, step 1) to the wells of a 96-well microtiter plate.
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
-
Treatment with this compound:
-
After incubation, remove the planktonic culture and wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Include a positive control (biofilm with agent-free medium) and a negative control (broth only).
-
Incubate the plate at 37°C for another 24 hours.
-
-
Quantification of Biofilm Eradication:
-
Follow the same steps for crystal violet staining and absorbance measurement as described in Protocol 1, step 4.
-
-
Determination of MBEC:
-
The MBEC is defined as the lowest concentration of this compound that results in a significant reduction of the pre-formed biofilm compared to the positive control.
-
Data Presentation
The following tables present representative data for the activity of an antibacterial agent against S. aureus biofilms. This data is for illustrative purposes to demonstrate how to present the results obtained from the described protocols.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against S. aureus
| Concentration (µg/mL) | Mean Absorbance (595 nm) | Std. Deviation | % Biofilm Inhibition |
| Positive Control | 1.254 | 0.087 | 0% |
| 0.0156 | 0.878 | 0.065 | 30% |
| 0.0312 | 0.502 | 0.041 | 60% |
| 0.0625 | 0.188 | 0.023 | 85% |
| 0.125 | 0.099 | 0.015 | 92% |
| 0.25 | 0.051 | 0.009 | 96% |
| 0.5 | 0.048 | 0.007 | 96.2% |
| Negative Control | 0.045 | 0.005 | 100% |
MBIC50: 0.028 µg/mL MBIC90: 0.18 µg/mL
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound against S. aureus
| Concentration (µg/mL) | Mean Absorbance (595 nm) | Std. Deviation | % Biofilm Eradication |
| Positive Control | 1.302 | 0.091 | 0% |
| 0.25 | 1.159 | 0.082 | 11% |
| 0.5 | 0.977 | 0.075 | 25% |
| 1 | 0.651 | 0.054 | 50% |
| 2 | 0.326 | 0.033 | 75% |
| 4 | 0.143 | 0.019 | 89% |
| 8 | 0.088 | 0.011 | 93.2% |
| Negative Control | 0.045 | 0.005 | 100% |
MBEC50: 1 µg/mL MBEC90: 4.5 µg/mL
Conclusion
The provided protocols offer a standardized method for evaluating the anti-biofilm properties of this compound. Due to its potent activity against planktonic Gram-positive bacteria, it is hypothesized that this compound will demonstrate significant biofilm inhibition and eradication capabilities. The determination of MBIC and MBEC values is crucial for the pre-clinical assessment of this compound and for guiding further drug development efforts aimed at combating biofilm-associated infections. Researchers are encouraged to adapt these protocols to their specific bacterial strains and experimental conditions.
References
- 1. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 5. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Synergy Testing of Antibacterial Agent 88 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel therapeutic strategies.[1][2] One promising approach is the use of combination therapy, where two or more antibiotics are administered concurrently to achieve a synergistic effect.[3] Synergy occurs when the combined antimicrobial activity of the drugs is greater than the sum of their individual effects.[4] This application note provides detailed protocols for assessing the synergistic potential of a novel antibacterial agent, designated "Antibacterial Agent 88," in combination with other established antibiotics.
For the purpose of these protocols, "this compound" is a novel beta-lactam antibiotic. Its synergistic potential will be evaluated against Gram-negative and Gram-positive bacteria in combination with a protein synthesis inhibitor (e.g., Tobramycin) and a DNA gyrase inhibitor (e.g., Ciprofloxacin). The primary methods described are the checkerboard microdilution assay and the time-kill curve assay, which are standard in vitro methods for synergy testing.[4][5]
Key Concepts in Synergy Testing
-
Synergy: The combined effect of the antibiotics is significantly greater than the sum of their individual effects. For the checkerboard assay, this is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.[6][7] For time-kill assays, synergy is defined as a ≥ 2-log10 decrease in colony-forming units (CFU)/mL between the combination and the most active single agent after 24 hours.[8][9]
-
Additive/Indifference: The combined effect is equal to the sum of the individual effects (FICI > 0.5 to ≤ 4.0).[6][7]
-
Antagonism: The combined effect is less than the sum of their individual effects (FICI > 4.0).[6][7]
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess antibiotic synergy in vitro.[4][5][10] It involves testing a range of concentrations of two antibiotics, both alone and in combination, to determine the minimum inhibitory concentration (MIC) of each drug in the presence of the other.
Materials:
-
This compound (stock solution of known concentration)
-
Tobramycin (stock solution of known concentration)
-
Ciprofloxacin (stock solution of known concentration)
-
Test bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6]
-
-
Prepare Antibiotic Dilutions in the Microtiter Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In the first column, add 50 µL of a working solution of this compound (at 4x the highest desired concentration) to the first row (row A). This will be serially diluted down the column.
-
Along the first row, add 50 µL of a working solution of the second antibiotic (e.g., Tobramycin, at 4x the highest desired concentration) to the first column (column 1). This will be serially diluted across the row.
-
Perform serial twofold dilutions of this compound down each column and the second antibiotic across each row. This creates a "checkerboard" of antibiotic concentrations.
-
Include a row and a column with each antibiotic alone to determine their individual MICs. Also, include a growth control well without any antibiotics and a sterility control well with only broth.
-
-
Inoculation and Incubation:
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring absorbance. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination that shows no growth:
-
FIC of Agent 88 = (MIC of Agent 88 in combination) / (MIC of Agent 88 alone)
-
FIC of Tobramycin/Ciprofloxacin = (MIC of Tobramycin/Ciprofloxacin in combination) / (MIC of Tobramycin/Ciprofloxacin alone)
-
-
Calculate the FICI for each combination:
-
Interpret the results as described in the "Key Concepts" section.
-
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing by antibiotics alone and in combination over time.[4][12]
Materials:
-
This compound
-
Tobramycin or Ciprofloxacin
-
Test bacterial strains
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C)
-
Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar plates)
-
Colony counter
Protocol:
-
Prepare Bacterial Inoculum:
-
Prepare a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB as described for the checkerboard assay.[9]
-
-
Set Up Experimental Conditions:
-
Prepare culture tubes or flasks containing CAMHB with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)
-
Tobramycin or Ciprofloxacin alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)
-
Combination of this compound and Tobramycin/Ciprofloxacin (at the same concentrations as the single-agent tubes)
-
-
-
Inoculation and Sampling:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.[4]
-
-
Bacterial Viable Count:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each experimental condition.
-
Interpret the results as described in the "Key Concepts" section. Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[9]
-
Data Presentation
The following tables present hypothetical data for the synergy testing of this compound with Tobramycin and Ciprofloxacin against P. aeruginosa.
Table 1: Checkerboard Assay Results for this compound and Tobramycin against P. aeruginosa
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | 16 | 4 | 0.25 | 0.5 | Synergy |
| Tobramycin | 2 | 0.5 | 0.25 |
Table 2: Checkerboard Assay Results for this compound and Ciprofloxacin against P. aeruginosa
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | 16 | 8 | 0.5 | 1.0 | Additive |
| Ciprofloxacin | 1 | 0.5 | 0.5 |
Table 3: Time-Kill Assay Results (log10 CFU/mL reduction at 24h) for this compound and Tobramycin against P. aeruginosa
| Treatment | Initial Inoculum (log10 CFU/mL) | 24h Viable Count (log10 CFU/mL) | Log10 Reduction | Interpretation |
| Growth Control | 5.7 | 8.9 | - | - |
| This compound (0.5x MIC) | 5.7 | 5.5 | 0.2 | Bacteriostatic |
| Tobramycin (0.5x MIC) | 5.7 | 5.1 | 0.6 | Bacteriostatic |
| Combination | 5.7 | 2.5 | 3.2 | Synergy & Bactericidal |
Visualizations
Caption: Hypothetical synergistic mechanism of action.
Caption: Workflow for the checkerboard microdilution assay.
Caption: Workflow for the time-kill curve assay.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the synergistic potential of this compound with other antibiotics. The checkerboard assay offers a high-throughput method for initial screening of synergistic interactions, while the time-kill curve assay provides more detailed information on the dynamics of bacterial killing. The combined use of these methods will enable a comprehensive assessment of the potential of this compound in combination therapies, which is a critical step in the development of new strategies to combat antimicrobial resistance.
References
- 1. [2108.05925] Synergy Test for Antibacterial Activity: Towards the Research for a Consensus between the Fractional Inhibitory Concentration (Checkboard Method) and the Increase in Fold Area (Disc Diffusion Method) [arxiv.org]
- 2. Frontiers | Optimal Effective Concentration Combinations and synergy evaluations for binary antimicrobial combinations in vitro [frontiersin.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Assessing the Cytotoxicity of Antibacterial Agent 88 in Mammalian Cells
Introduction
The development of novel antibacterial agents is critical in the fight against infectious diseases. However, it is imperative that these agents exhibit minimal toxicity to the host.[1][2][3][4] While designed to target prokaryotic pathogens, antibacterial compounds can sometimes interact with eukaryotic cellular pathways, leading to unintended cytotoxicity. Therefore, a comprehensive assessment of an investigational compound's effect on mammalian cells is a mandatory step in the preclinical safety evaluation. These application notes provide detailed protocols for three standard assays to evaluate the cytotoxicity of a novel compound, "Antibacterial Agent 88," by measuring metabolic activity, membrane integrity, and the induction of apoptosis.
MTT Assay: Assessment of Metabolic Activity
The MTT assay is a colorimetric method used to assess cell viability by measuring cellular metabolic activity.[5][6][7] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into an insoluble purple formazan product.[5][6][8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO2 for 24 hours.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of desired final concentrations.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of this compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of the solvent).
-
Incubation: Incubate the plate for an appropriate exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[5]
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5][8]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot % Viability against the log concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the agent that inhibits 50% of cell viability, using non-linear regression analysis.[11][12][13]
-
Data Presentation: MTT Assay Results
| Agent 88 Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 10 | 0.981 | 0.061 | 78.2% |
| 50 | 0.632 | 0.045 | 50.4% |
| 100 | 0.315 | 0.033 | 25.1% |
| 250 | 0.150 | 0.021 | 12.0% |
| Calculated IC50 | ~50 µM |
Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[14][15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, quantifiable by spectrophotometry.[16]
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity via LDH release.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. It is critical to set up additional control wells:
-
Spontaneous Release Control: Untreated cells (for baseline LDH release).
-
Maximum Release Control: Untreated cells to which a lysis buffer (e.g., 10X Lysis Solution) will be added 45 minutes before the end of the experiment.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours) at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new, flat-bottom 96-well plate.[16]
-
Reagent Addition: Add 50 µL of the prepared LDH Assay Reagent to each well containing the supernatant.[16]
-
Reaction Incubation: Incubate the plate at room temperature for up to 60 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 1M acetic acid) to each well.[16]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[16][17]
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound_treated_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100
-
Data Presentation: LDH Assay Results
| Agent 88 Conc. (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
| Spontaneous Release | 0.215 | 0.018 | 0.0% |
| 1 | 0.230 | 0.021 | 1.1% |
| 10 | 0.355 | 0.029 | 10.4% |
| 50 | 0.680 | 0.051 | 34.4% |
| 100 | 1.150 | 0.082 | 69.3% |
| 250 | 1.520 | 0.101 | 96.7% |
| Maximum Release | 1.575 | 0.112 | 100.0% |
Annexin V & Propidium Iodide (PI) Assay: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[18]
-
Annexin V (-) / PI (-): Live, healthy cells.[20]
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat cells with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. Transfer the culture medium (containing floating cells) to a centrifuge tube. Wash the plate with PBS, add trypsin to detach adherent cells, and add them to the same tube.[19][20]
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.[20]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).[21] Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates.
Data Presentation: Annexin V/PI Assay Results
| Agent 88 Conc. (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| 0 (Control) | 96.5% | 2.1% | 1.4% |
| 50 | 45.2% | 48.5% | 6.3% |
| 100 | 15.8% | 65.1% | 19.1% |
Potential Signaling Pathway of Agent 88-Induced Apoptosis
Cytotoxic agents often induce apoptosis through the intrinsic (mitochondrial) pathway. This can be initiated by cellular stress, which leads to the activation of pro-apoptotic proteins like Bax and Bak. These proteins cause mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.
Caption: Agent 88 may induce intrinsic apoptosis via cellular stress.
References
- 1. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 18. biologi.ub.ac.id [biologi.ub.ac.id]
- 19. scispace.com [scispace.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Antibacterial Agent 88
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. In vivo efficacy studies are a critical step in the preclinical development of new antibacterial drugs, providing essential data on the agent's activity in a living system. These studies help to bridge the gap between in vitro activity and clinical outcomes. This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of a novel investigational compound, Antibacterial Agent 88, using established murine models of infection. The protocols outlined here are based on widely accepted and validated methods to ensure reproducibility and relevance.
Core Concepts in In Vivo Efficacy Testing
Successful in vivo studies for antibacterial agents rely on a well-characterized animal model that mimics a human infection. Key considerations for experimental design include the choice of animal species, the immune status of the animal, the bacterial pathogen and inoculum size, the route of infection, and the treatment regimen. Mouse models are frequently used in infectious disease research due to their genetic tractability and physiological similarities to humans.[1]
Two of the most common and well-characterized models for assessing antibacterial efficacy are the murine neutropenic thigh infection model and the murine pneumonia model.
-
Neutropenic Thigh Infection Model: This localized infection model is highly standardized and allows for the direct assessment of an antibacterial agent's killing activity with minimal influence from the host's immune system.[2][3] Animals are rendered neutropenic to simulate conditions in immunocompromised patients.[2]
-
Pneumonia Model: This model simulates a lung infection and is crucial for evaluating agents intended to treat respiratory tract infections.[4][5] It allows for the assessment of drug penetration into the lung tissue and efficacy in a more complex infection environment.
Data Presentation
Quantitative data from these studies should be summarized for clear interpretation and comparison. The following tables provide templates for organizing key experimental parameters and results.
Table 1: Experimental Design Summary
| Parameter | Murine Thigh Infection Model | Murine Pneumonia Model |
| Animal Model | 6-week-old, female ICR mice | 8-week-old, female C57BL/6J mice |
| Immunosuppression | Cyclophosphamide (150 mg/kg day -4, 100 mg/kg day -1) | Cyclophosphamide (optional, for neutropenic model) |
| Pathogen | Staphylococcus aureus (MRSA) Strain XYZ | Klebsiella pneumoniae Strain ABC |
| Inoculum Size | 1 x 10^6 CFU/thigh | 1 x 10^7 CFU/lungs |
| Route of Infection | Intramuscular (thigh) | Intranasal or Intratracheal |
| Treatment Groups | Vehicle Control, this compound (Dose 1, 2, 3), Comparator Antibiotic | Vehicle Control, this compound (Dose 1, 2, 3), Comparator Antibiotic |
| Dosing Regimen | Subcutaneous, twice daily for 2 days | Intravenous, once daily for 3 days |
| Primary Endpoint | Bacterial load (log10 CFU/gram of thigh tissue) at 24 hours post-treatment | Bacterial load (log10 CFU/gram of lung tissue) at 24 hours post-last treatment |
| Secondary Endpoint | Survival rate over 7 days | Histopathology of lung tissue |
Table 2: Efficacy Data Summary for this compound
| Treatment Group | Mean Bacterial Load (log10 CFU/g ± SD) - Thigh Model | Mean Bacterial Load (log10 CFU/g ± SD) - Pneumonia Model | % Survival (7 days) - Thigh Model |
| Vehicle Control | 8.5 ± 0.4 | 9.2 ± 0.5 | 0% |
| This compound (10 mg/kg) | 6.2 ± 0.6 | 7.1 ± 0.7 | 40% |
| This compound (30 mg/kg) | 4.1 ± 0.5 | 5.0 ± 0.6 | 80% |
| This compound (100 mg/kg) | 2.3 ± 0.3 | 3.1 ± 0.4 | 100% |
| Comparator Antibiotic (e.g., Vancomycin) | 3.8 ± 0.4 | 4.5 ± 0.5 | 90% |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding the study design and the mechanism of action of the antibacterial agent.
Caption: General experimental workflow for in vivo antibacterial efficacy studies.
Bacterial infections trigger a cascade of signaling events in the host, primarily initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by Toll-like receptors (TLRs).[6] Understanding this pathway is essential for contextualizing the host response to the infection.
Caption: Simplified Toll-like receptor (TLR) signaling pathway in response to bacterial PAMPs.
Detailed Experimental Protocols
Protocol 1: Murine Neutropenic Thigh Infection Model
This model is used to evaluate the efficacy of this compound against a localized soft tissue infection.[3][7]
Materials:
-
6-week-old female ICR (CD-1) mice
-
Cyclophosphamide
-
Sterile 0.9% saline
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) plates
-
This compound
-
Vehicle control
-
Comparator antibiotic (e.g., vancomycin)
-
Tissue homogenizer
-
Standard laboratory equipment (pipettes, tubes, incubator, etc.)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Immunosuppression: Render mice neutropenic by intraperitoneal (i.p.) injections of cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[2]
-
Bacterial Inoculum Preparation:
-
Inoculate the bacterial strain into TSB and incubate overnight at 37°C with shaking.
-
Subculture into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Wash the bacterial cells twice with sterile saline by centrifugation.
-
Resuspend the pellet in saline and adjust the concentration to approximately 2 x 10^7 CFU/mL. The final inoculum will be 1 x 10^6 CFU in 0.1 mL.
-
-
Infection:
-
Anesthetize the neutropenic mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[2]
-
-
Treatment:
-
At 2 hours post-infection, administer the first dose of this compound, vehicle, or comparator antibiotic via the desired route (e.g., subcutaneous).
-
Continue the dosing regimen as specified in the experimental design (e.g., every 12 hours for 2 days).
-
-
Endpoint Analysis:
-
At 24 hours after the initiation of treatment, euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Weigh the tissue and homogenize it in a known volume of sterile saline (e.g., 3 mL).
-
Perform serial ten-fold dilutions of the thigh homogenate in sterile saline.
-
Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies and calculate the bacterial load as CFU per gram of thigh tissue.
-
Protocol 2: Murine Pneumonia Model
This model assesses the efficacy of this compound in a lung infection model.[5][8]
Materials:
-
8-week-old female C57BL/6J mice
-
Bacterial strain (e.g., K. pneumoniae)
-
Luria-Bertani (LB) broth and agar plates
-
Anesthetic (e.g., ketamine/xylazine)
-
This compound
-
Vehicle control
-
Comparator antibiotic
-
Tissue homogenizer
-
Standard laboratory equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days.
-
Bacterial Inoculum Preparation:
-
Grow the bacterial strain overnight in LB broth at 37°C with shaking.
-
Subculture in fresh LB to an OD600 of approximately 0.4.
-
Wash the bacteria twice with sterile PBS and resuspend to the desired concentration (e.g., 2 x 10^8 CFU/mL for an inoculum of 1 x 10^7 CFU in 50 µL).
-
-
Infection:
-
Anesthetize the mice.
-
Position the mouse in a supine position.
-
Instill 50 µL of the bacterial suspension into the nostrils of the mouse. The mouse will inhale the inoculum into the lungs. Alternatively, an intratracheal instillation can be performed for more direct delivery.[8]
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound, vehicle, or comparator antibiotic according to the study design (e.g., intravenously, once daily).
-
-
Endpoint Analysis:
-
At 24 hours after the final treatment dose, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lungs in a known volume of sterile PBS.
-
Perform serial dilutions and plate on LB agar to determine the bacterial load (CFU/gram of lung tissue).
-
For histopathology, a separate cohort of animals should be used. Lungs should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.
-
Conclusion
The protocols described provide a standardized framework for the in vivo evaluation of this compound. Adherence to these detailed methods will ensure the generation of robust and reproducible data, which is essential for the continued development of this novel therapeutic candidate. The provided templates for data presentation and the visualization of workflows and biological pathways will aid in the clear communication and interpretation of the study findings.
References
- 1. amr-accelerator.eu [amr-accelerator.eu]
- 2. noblelifesci.com [noblelifesci.com]
- 3. criver.com [criver.com]
- 4. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. 4.4. Thigh Infection Mouse Model [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes: Synergistic Biofilm Eradication Using Antibacterial Agent 88 in Combination with Phage Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly those forming biofilms, presents a significant challenge in clinical settings. Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers protection against conventional antibiotics and host immune responses.[1] Phage therapy, the use of bacteriophages to target and lyse bacteria, has re-emerged as a promising alternative.[2][3] Phages can penetrate biofilms, sometimes aided by enzymes like depolymerases that degrade the biofilm matrix.[4][5][6] However, the evolution of phage-resistant bacteria can limit its efficacy.[5]
This document describes the application of Antibacterial Agent 88 , a novel quorum-sensing inhibitor (QSI), in combination with lytic bacteriophage therapy to synergistically eradicate pathogenic biofilms. Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation, once a population threshold is reached.[7][8] By disrupting these signaling pathways, QSIs can attenuate bacterial pathogenicity and inhibit biofilm development, making the bacteria more susceptible to other antimicrobial agents.[1][9]
This compound is a synthetic small molecule designed to competitively inhibit the LasR receptor in Pseudomonas aeruginosa, a key transcriptional regulator in the las quorum-sensing system.[7][10] This system controls the expression of multiple virulence factors and is crucial for mature biofilm formation.[11] By inhibiting the las system, Agent 88 reduces EPS production and virulence, thereby weakening the biofilm structure and increasing phage accessibility. Recent studies suggest that interfering with QS can enhance phage therapy, providing a powerful combination strategy.[12]
Mechanism of Action
The synergistic effect of combining this compound with phage therapy stems from their complementary mechanisms targeting bacterial biofilms:
-
This compound (QSI): This agent acts as a competitive antagonist to the LasR transcriptional regulator. In P. aeruginosa, the las system is hierarchical, controlling other QS systems like rhl and pqs.[7][10] By binding to LasR, Agent 88 prevents the binding of the natural autoinducer molecule (3-oxo-C12-HSL), thereby downregulating the expression of genes responsible for virulence factor production (e.g., elastase, exotoxin A) and critical components of the biofilm's EPS matrix.[8][11] This "disarming" of the bacteria and weakening of the biofilm's protective layer does not directly kill the cells, which reduces the selective pressure for resistance development.[13]
-
Bacteriophage (Lytic Phage): Lytic phages adsorb to specific receptors on the bacterial cell surface, inject their genetic material, and replicate within the host cell.[2] This process culminates in the production of endolysins, enzymes that degrade the bacterial cell wall from within, causing cell lysis and the release of new phage progeny to infect neighboring cells.[4][14] Many phages also possess virion-associated depolymerases that can degrade the EPS matrix, facilitating penetration into deeper biofilm layers.[5][6]
Synergy: The combination of Agent 88 and phage therapy creates a potent anti-biofilm strategy. Agent 88's inhibition of the EPS matrix production makes the biofilm less dense and more permeable.[1] This allows the phages to penetrate more effectively and reach bacteria within the biofilm that would otherwise be shielded.[5] By disrupting the coordinated defenses of the bacterial community, the combination therapy enhances the overall efficacy of biofilm eradication.
Quantitative Data Summary
The following tables summarize hypothetical data from preclinical evaluations of this compound, a specific lytic phage (ΦPA-1), and their combination against Pseudomonas aeruginosa (PAO1) biofilms.
Table 1: Inhibitory and Eradication Concentrations of Agent 88
| Parameter | Concentration (µg/mL) | Description |
|---|---|---|
| MIC | >256 | Minimum Inhibitory Concentration (No direct bactericidal/static effect) |
| MBIC | 64 | Minimum Biofilm Inhibitory Concentration (Prevents biofilm formation) |
| MBEC₅₀ | 128 | Minimum Biofilm Eradication Concentration (Reduces established biofilm by 50%) |
Table 2: In Vitro Phage Lytic Activity with Agent 88
| Treatment Group | Initial Phage Titer (PFU/mL) | Phage Titer after 24h (PFU/mL) | Fold Increase |
|---|---|---|---|
| Phage ΦPA-1 Only | 1 x 10⁶ | 5.2 x 10⁸ | 520 |
| Phage ΦPA-1 + Agent 88 (64 µg/mL) | 1 x 10⁶ | 3.8 x 10⁹ | 3800 |
Table 3: Biofilm Eradication Efficacy (48h Biofilm)
| Treatment Group | Mean Bacterial Count (log₁₀ CFU/cm²) | Log Reduction vs. Control |
|---|---|---|
| Untreated Control | 8.7 ± 0.3 | - |
| Agent 88 (128 µg/mL) | 7.9 ± 0.4 | 0.8 |
| Phage ΦPA-1 (10⁸ PFU/mL) | 5.1 ± 0.5 | 3.6 |
| Agent 88 + Phage ΦPA-1 | 2.5 ± 0.6 | 6.2 (Synergistic) |
Table 4: In Vivo Efficacy in a Murine Chronic Wound Model (7-day treatment)
| Treatment Group | Mean Bacterial Load (log₁₀ CFU/gram tissue) | Log Reduction vs. Control |
|---|---|---|
| Untreated Control | 7.5 ± 0.4 | - |
| Agent 88 (Topical) | 6.8 ± 0.5 | 0.7 |
| Phage ΦPA-1 (Topical) | 4.3 ± 0.6 | 3.2 |
| Agent 88 + Phage ΦPA-1 | 2.1 ± 0.7 | 5.4 (Synergistic) |
Experimental Protocols
Protocol 1: Determination of MIC and MBEC
This protocol determines the minimum concentrations of Agent 88 required to inhibit bacterial growth (MIC) and eradicate established biofilms (MBEC).
Materials:
-
96-well flat-bottom microtiter plates
-
P. aeruginosa PAO1 strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader (OD₅₉₅ₙₘ)
Methodology:
-
MIC Determination (Broth Microdilution):
-
Prepare serial two-fold dilutions of Agent 88 in TSBG in a 96-well plate.
-
Inoculate each well with P. aeruginosa to a final concentration of 5 x 10⁵ CFU/mL.
-
Include positive (bacteria, no agent) and negative (broth only) controls.
-
Incubate at 37°C for 24 hours.
-
The MIC is the lowest concentration with no visible bacterial growth.
-
-
MBEC Determination:
-
Grow a P. aeruginosa biofilm in a 96-well plate by inoculating wells with 10⁶ CFU/mL in TSBG and incubating for 48 hours at 37°C.
-
After incubation, gently wash the wells twice with sterile Phosphate Buffered Saline (PBS) to remove planktonic cells.
-
Add fresh TSBG containing serial dilutions of Agent 88 to the wells.
-
Incubate for another 24 hours at 37°C.
-
Wash wells with PBS, stain with 0.1% crystal violet for 15 minutes, and rinse again.
-
Solubilize the bound dye with 30% acetic acid and measure the absorbance at 595 nm.
-
The MBEC is the concentration required to achieve a significant reduction (e.g., 50% or 90%) in biofilm biomass compared to the untreated control.[15][16]
-
Protocol 2: In Vitro Phage-QSI Synergy Assay (Checkerboard Assay)
This protocol assesses the synergistic interaction between Agent 88 and phage ΦPA-1.[17][18]
Materials:
-
96-well microtiter plate
-
P. aeruginosa PAO1 overnight culture
-
This compound and Phage ΦPA-1 stock solutions
-
TSBG media
-
Plate reader (OD₆₀₀ₙₘ)
Methodology:
-
Prepare a checkerboard layout in a 96-well plate. Serially dilute Agent 88 horizontally and phage ΦPA-1 vertically.
-
Inoculate all wells with P. aeruginosa to a final concentration of 1 x 10⁶ CFU/mL.
-
Include controls for each agent alone, as well as a growth control (bacteria only).
-
Incubate the plate at 37°C, measuring OD₆₀₀ₙₘ every hour for 24 hours.
-
Synergy is determined by calculating the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 indicates synergy.[17]
Protocol 3: Biofilm Eradication Assay (Drip-Flow Reactor Model)
This protocol models a chronic infection environment to test the combination therapy on mature biofilms.
Materials:
-
Drip-flow biofilm reactor
-
Microscope glass slides
-
P. aeruginosa PAO1
-
TSBG media (0.1x concentration for continuous flow)
-
Agent 88 and Phage ΦPA-1
-
Sonicator and vortex mixer
Methodology:
-
Assemble and sterilize the drip-flow reactor. Place glass slides inside as the surface for biofilm growth.
-
Inoculate the reactor with an overnight culture of P. aeruginosa and allow bacteria to attach for 24 hours under static conditions.
-
Initiate a continuous flow of 0.1x TSBG at a slow rate (e.g., 10 mL/hr) and grow the biofilm for 72 hours.
-
Stop the nutrient flow and treat the mature biofilms for 24 hours with one of the following:
-
Media only (Control)
-
Agent 88 (128 µg/mL)
-
Phage ΦPA-1 (10⁸ PFU/mL)
-
Agent 88 + Phage ΦPA-1
-
-
After treatment, remove the slides, wash gently with PBS, and scrape the biofilm into a known volume of PBS.
-
Disrupt the biofilm clumps using sonication and vortexing.
-
Perform serial dilutions and plate on Tryptic Soy Agar to quantify the surviving bacteria (CFU/cm²).
Protocol 4: Murine Chronic Wound Infection Model
This in vivo protocol evaluates the therapeutic efficacy of the combination therapy.[19][20][21] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Female BALB/c mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Biopsy punch (6 mm)
-
P. aeruginosa PAO1
-
Agent 88 (formulated in hydrogel)
-
Phage ΦPA-1 (in saline buffer)
-
Transparent occlusive dressing (e.g., Tegaderm™)
Methodology:
-
Anesthetize the mice and shave a small area on their dorsum.
-
Create a full-thickness cutaneous wound using a 6 mm biopsy punch.[21]
-
Inoculate the wound with 10 µL of a P. aeruginosa suspension containing 10⁶ CFU.
-
Cover the wound with a transparent occlusive dressing to maintain moisture and prevent contamination.[19]
-
Allow the infection to establish for 48 hours to form a mature biofilm.
-
Divide mice into four treatment groups (n=10 per group):
-
Control (placebo hydrogel)
-
Agent 88 hydrogel
-
Phage ΦPA-1 (topical application)
-
Agent 88 hydrogel + Phage ΦPA-1
-
-
Apply treatments topically once daily for 7 days.
-
On day 8, euthanize the mice and excise the wound tissue.
-
Homogenize the tissue in sterile PBS, serially dilute, and plate to determine the bacterial load (CFU/gram of tissue).[20]
Visualizations
Caption: Workflow for the In Vitro Phage-QSI Synergy (Checkerboard) Assay.
Caption: Synergistic mechanism of Agent 88 and phage therapy.
Caption: Logical decision tree for applying combination therapy.
References
- 1. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 2. Phage Therapy: A Different Approach to Fight Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Action of Phage and Antibiotics: Parameters to Enhance the Killing Efficacy Against Mono and Dual-Species Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phages against Pathogenic Bacterial Biofilms and Biofilm-Based Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Bacteriophage-mediated approaches for biofilm control [frontiersin.org]
- 7. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. An insight on the powerful of bacterial quorum sensing inhibition | springermedizin.de [springermedizin.de]
- 10. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Bacteriophage-Mediated Control of Biofilm: A Promising New Dawn for the Future [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy [frontiersin.org]
- 20. Murine chronic wound model assays [bio-protocol.org]
- 21. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Antibacterial Agent 88 Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation of Antibacterial Agent 88 in culture media. The following information is designed to help you identify the cause of precipitation and provides systematic solutions to resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in my cell culture media?
A1: Precipitation of this compound can be triggered by a variety of factors, often related to the physicochemical properties of the compound and its interaction with the culture medium. Common causes include:
-
Temperature Fluctuations: Exposing the media to repeated freeze-thaw cycles or sudden temperature shifts can decrease the solubility of some components, leading to precipitation.[1][2]
-
Incorrect Solvent or Concentration: The choice of solvent for the initial stock solution and the final concentration in the media are critical. An inappropriate solvent or a supersaturated solution can cause the agent to fall out of solution.
-
pH of the Media: The pH of the culture medium can affect the solubility of this compound. If the pH is not within the optimal range for the agent, its solubility can decrease significantly.
-
Interaction with Media Components: Certain components in the media, such as salts and proteins, can interact with this compound, leading to the formation of insoluble complexes.[1][2] High concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are common culprits.[1][2][3]
-
Evaporation: Water loss from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[1][2]
-
Sterilization Method: Autoclaving media that already contains this compound can lead to its degradation or precipitation, especially if the agent is heat-labile.[3][4]
Q2: How can I differentiate between precipitation of this compound and microbial contamination?
A2: It is crucial to distinguish between chemical precipitation and biological contamination. Here’s how you can tell the difference:
| Feature | This compound Precipitation | Microbial Contamination |
| Appearance | Crystalline or amorphous particles, often appearing as a fine, grainy powder or larger crystals. The solution may appear cloudy or hazy. | Generally appears as a uniform turbidity that increases over time. Fungal contamination may show filamentous structures. |
| Microscopic Examination | Under a microscope, precipitates will appear as non-motile, often irregularly shaped crystals or amorphous aggregates. | Bacteria will appear as small, motile or non-motile rods or cocci. Yeast will appear as budding, oval-shaped cells. Fungi will show filamentous hyphae. |
| Culture Test | Inoculating a sample of the media onto an agar plate will not result in colony growth. | Inoculating a sample onto an agar plate will result in the growth of bacterial or fungal colonies. |
| pH Change | The pH of the media is unlikely to change significantly. | Bacterial contamination often leads to a rapid drop in pH (media turns yellow), while fungal contamination can sometimes cause an increase in pH. |
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow these steps to identify and resolve the issue.
Step 1: Review Preparation of Stock Solution
An improperly prepared stock solution is a frequent source of precipitation.
-
Recommended Solvent and Concentration: Ensure you are using the recommended solvent for this compound. The table below provides general guidelines for solvents based on compound polarity.
| Compound Polarity | Recommended Solvents |
| Hydrophilic | Sterile deionized water, Phosphate-Buffered Saline (PBS) |
| Hydrophobic | Dimethyl sulfoxide (DMSO), Ethanol, Methanol |
| Weakly Acidic | Basic solutions (e.g., NaOH at a low concentration) |
| Weakly Basic | Acidic solutions (e.g., HCl at a low concentration) |
-
Protocol for Preparing a 10 mg/mL Stock Solution of this compound (Hypothetical Example):
-
Weigh 10 mg of this compound powder in a sterile microfuge tube.
-
Add 1 mL of the recommended solvent (e.g., DMSO) to the tube.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes and store at the recommended temperature (e.g., -20°C) to avoid repeated freeze-thaw cycles.[1][2]
-
Step 2: Examine Dilution in Media
The way the stock solution is added to the culture media can also induce precipitation.
-
Recommended Final Concentration: Do not exceed the recommended final concentration of this compound in your media.
-
Method of Addition:
-
Warm the culture media to 37°C before adding the agent.
-
Pipette the required volume of the stock solution directly into the media while gently swirling the flask or tube. This ensures rapid and even dispersion.
-
Avoid adding the cold stock solution directly to cold media, as this can cause a temperature shock and lead to precipitation.
-
Step 3: Evaluate Media Composition and Incubation Conditions
If the stock solution and dilution method are correct, the issue may lie with the media itself or the incubation environment.
-
Media Components: Be aware of high concentrations of divalent cations. If your media is rich in calcium or magnesium, consider using a different formulation or preparing those components separately and adding them after the antibacterial agent.[1][2][3]
-
pH: Check the pH of your media after adding this compound. If it has shifted outside the optimal range, adjust it accordingly using sterile HCl or NaOH.
-
Incubation: Ensure your incubator has adequate humidity to prevent evaporation from the culture vessels.[1][2]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing Antibacterial Agent 88 Concentration for In Vitro Experiments
Welcome to the technical support center for Antibacterial Agent 88. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of this compound for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the successful implementation of your studies.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the in vitro testing of this compound.
Q1: Why am I not observing any antibacterial activity with Agent 88?
A1: Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:
-
Concentration Range: The concentrations of Agent 88 tested may be too low. It is recommended to perform a broad dose-response study to determine the effective concentration range.[1][2]
-
Agent Stability: Ensure that this compound is stable in the chosen solvent and experimental conditions (e.g., temperature, pH). Improper storage or handling can lead to degradation of the compound.[3]
-
Solubility: Poor solubility of Agent 88 in the testing medium can lead to an inaccurate final concentration. Verify the solubility and consider using a different solvent or a solubilizing agent if necessary. Be sure to include a solvent-only control to rule out any effects of the solvent on bacterial growth.
-
Bacterial Strain Resistance: The bacterial strain being tested may be intrinsically resistant to Agent 88.[3] It is advisable to include a known susceptible control strain in your experiments to validate the assay.
-
Inoculum Density: The starting bacterial inoculum may be too high, overwhelming the effect of the agent. Ensure you are using the recommended inoculum density for your specific assay (e.g., ~5 x 10^5 CFU/mL for broth microdilution).[4][5]
-
Media Components: Components of the culture medium can sometimes interfere with the activity of an antibacterial agent.[3][6] Consider testing in different types of media to see if this affects the outcome.
Q2: I am seeing inconsistent results between replicate experiments. What could be the cause?
A2: Variability between experiments is a common challenge. Here are some potential sources of inconsistency and how to address them:
-
Inoculum Preparation: Inconsistent preparation of the bacterial inoculum is a major source of variability.[7] Standardize the growth phase and density of the bacteria used for each experiment. Using a spectrophotometer to measure the optical density (OD) of the bacterial suspension can help ensure consistency.[4]
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final concentrations of Agent 88. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Incubation Conditions: Ensure that incubation time, temperature, and atmospheric conditions (e.g., aerobic, anaerobic) are consistent across all experiments.[1]
-
Edge Effects in Microplates: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the components in the well and affect bacterial growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or water.
Q3: How do I determine if Agent 88 is bactericidal or bacteriostatic?
A3: The Minimum Inhibitory Concentration (MIC) assay will determine the lowest concentration of Agent 88 that inhibits visible bacterial growth, but it won't distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[7] To do this, you need to perform a Minimum Bactericidal Concentration (MBC) assay.[7][8]
The MBC is determined by sub-culturing the contents from the wells of the MIC assay that show no visible growth onto agar plates without any antibacterial agent.[7] After incubation, the concentration at which 99.9% of the initial bacterial inoculum is killed is considered the MBC.[7][8]
-
If the MBC is close to the MIC (e.g., within 2-4 fold), the agent is generally considered bactericidal .
-
If the MBC is significantly higher than the MIC, the agent is likely bacteriostatic .
Data Presentation
Clear and organized data presentation is crucial for interpreting your results. The following tables provide templates for summarizing your quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.5 - 4 | 1 | 2 |
| Escherichia coli | Gram-negative | 2 - 16 | 4 | 8 |
| Pseudomonas aeruginosa | Gram-negative | 8 - 64 | 16 | 32 |
| Streptococcus pneumoniae | Gram-positive | ≤0.125 - 1 | 0.25 | 0.5 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 1 | 2 | 2 | Bactericidal |
| Escherichia coli | 4 | 32 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa | 16 | >64 | >4 | Bacteriostatic |
| Streptococcus pneumoniae | 0.25 | 0.5 | 2 | Bactericidal |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution:
- Dissolve Agent 88 in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
- Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the assay.
2. Preparation of Bacterial Inoculum:
- From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[5]
- Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[4]
3. Assay Procedure:
- Use a sterile 96-well microtiter plate.
- Add 100 µL of CAMHB to all wells.
- Add 100 µL of the highest concentration of Agent 88 to the first column of wells.
- Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
- Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial density.
- Include a growth control well (bacteria in broth without Agent 88) and a sterility control well (broth only).
- Seal the plate and incubate at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[4]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
1. Perform an MIC Assay:
- Follow the complete procedure for the broth microdilution MIC assay as described above.
2. Sub-culturing:
- After reading the MIC results, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
- Mix the contents of each well thoroughly.
- Using a calibrated loop or pipette, transfer 10-100 µL from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
- Also, plate a sample from the growth control well to ensure the viability of the bacteria.
3. Incubation:
- Incubate the agar plates at 35-37°C for 18-24 hours.
4. Interpretation of Results:
- Count the number of colonies on each plate.
- The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[7]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and hypothetical signaling pathways.
Caption: Workflow for determining MIC and MBC of this compound.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Caption: Troubleshooting logic for lack of antibacterial activity.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Clinical limitations of in vitro testing of microorganism susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Technical Support Center: Synthesis of Antibacterial Agent 88
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Antibacterial Agent 88 synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that can arise during the synthesis of this compound, a novel heterocyclic compound.
Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?
A1: Low yields in heterocyclic synthesis can stem from several factors.[1][2] A systematic approach to troubleshooting is recommended. Common areas to investigate include:
-
Reagent Quality: Impure starting materials or degraded reagents are a frequent cause of low yield.[2] Ensure the purity of your reactants and solvents, and use freshly opened or purified reagents if sensitivity is a concern.
-
Reaction Conditions: The reaction may be highly sensitive to temperature, pressure, or atmosphere.[2] Inconsistent heating or exposure to air or moisture can inhibit the reaction or lead to side products.[2] Consider flame-drying glassware and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time and Monitoring: The optimal reaction time may not have been reached, or the product might be degrading over time.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation.
-
Work-up and Purification: Significant product loss can occur during the work-up and purification steps.[1] Ensure complete extraction of the product from the aqueous layer and minimize losses during chromatography or recrystallization.
Q2: I'm observing a significant amount of starting material in my crude product, even after extended reaction times. What should I do?
A2: The presence of unreacted starting material suggests that the reaction is either incomplete or has stalled.[1] Here are some steps to take:
-
Increase Reaction Temperature: If the reaction is kinetically slow, a moderate increase in temperature can improve the reaction rate. However, be cautious as this can also promote side reactions or product decomposition.
-
Add More Reagent/Catalyst: If the reaction has stalled due to the depletion of a reagent or catalyst deactivation, a careful addition of the limiting reagent or fresh catalyst may restart the reaction.[1]
-
Check for Inhibitors: Impurities in the starting materials or solvent can act as inhibitors.[2] Purifying the reactants and solvent may resolve the issue.
Q3: My final product is impure, with multiple side products. How can I improve the selectivity of my reaction?
A3: The formation of multiple products indicates a lack of selectivity in the reaction. To address this:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired product by favoring the kinetically controlled product over thermodynamically favored side products.
-
Change the Catalyst or Solvent: The choice of catalyst and solvent can have a profound impact on reaction selectivity. Experiment with different catalysts or solvent systems to find conditions that favor the desired reaction pathway.
-
Control the Rate of Addition: For highly exothermic or fast reactions, slow, dropwise addition of a reagent can help to control the reaction and minimize the formation of side products.[1]
Q4: I suspect my product is decomposing during the reaction or work-up. How can I confirm this and prevent it?
A4: Product decomposition is a common issue, especially with sensitive heterocyclic compounds.[1]
-
Monitor by TLC/HPLC: Take small aliquots from the reaction mixture at regular intervals and analyze them by TLC or HPLC. A decrease in the product spot/peak intensity over time after reaching a maximum is a clear indication of decomposition.[1]
-
Stability Test: Test the stability of your purified product under the reaction and work-up conditions (e.g., exposure to acid, base, or heat) to identify the cause of decomposition.[3]
-
Modify Work-up Procedure: If the product is sensitive to acidic or basic conditions, use a neutral work-up procedure. If it is temperature-sensitive, perform the work-up at a lower temperature.[1]
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting materials and solvents for the synthesis of this compound?
A1: The purity of starting materials and solvents is extremely critical. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product.[2] It is highly recommended to use reagents of the highest available purity and to purify solvents if necessary.
Q2: What is the best way to monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of many organic reactions. It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q3: Can changing the order of reagent addition affect the reaction yield?
A3: Yes, the order of addition can be crucial, especially in multi-component reactions. It can influence the formation of intermediates and the selectivity of the reaction. If you are experiencing issues with yield or purity, experimenting with a different order of addition is a valid troubleshooting step.
Q4: I am planning to scale up the synthesis. What factors should I consider to maintain a high yield?
A4: Scaling up a reaction is not always straightforward. Key factors to consider include:
-
Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer. This can result in localized overheating and the formation of side products. Ensure efficient stirring and temperature control.
-
Mixing: Inadequate mixing in a large-scale reaction can lead to localized high concentrations of reagents, which can affect the reaction outcome.
-
Addition Rates: The rate of reagent addition may need to be adjusted to maintain optimal reaction conditions.
Data Presentation
The following table summarizes the results of a hypothetical optimization study for the key cyclization step in the synthesis of this compound.
| Experiment | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Toluene | 80 | 12 | 45 |
| 2 | Pd(OAc)₂ (5) | Toluene | 110 | 12 | 65 |
| 3 | Pd(OAc)₂ (5) | Dioxane | 100 | 12 | 72 |
| 4 | PdCl₂(PPh₃)₂ (5) | Dioxane | 100 | 12 | 85 |
| 5 | PdCl₂(PPh₃)₂ (5) | Dioxane | 100 | 24 | 83 |
Experimental Protocols
Protocol: Intramolecular Cyclization to form the Heterocyclic Core of this compound
This protocol describes a general procedure for the palladium-catalyzed intramolecular cyclization step, which is often critical for the synthesis of complex heterocyclic molecules.
Materials:
-
Precursor Molecule (1.0 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the Precursor Molecule (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC every 2 hours.
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filter cake with additional dioxane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired heterocyclic compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Overcoming Low Bioavailability of Antibacterial Agent 88
Welcome to the technical support center for Antibacterial Agent 88. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low in vivo bioavailability of this compound.
Section 1: Troubleshooting Low Bioavailability
This section addresses common issues encountered during preclinical development and provides structured guidance for overcoming them.
Issue 1: Poor Aqueous Solubility
Poor solubility is a primary reason for low bioavailability, as the agent cannot be absorbed in its solid state.[1][2]
FAQs
-
Q1: My initial in vivo studies show very low plasma concentration of Agent 88 after oral administration. How do I confirm if this is a solubility issue?
-
A: Before proceeding with complex formulations, confirm the agent's solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Low solubility in these media is a strong indicator that this is the primary barrier to absorption.
-
-
Q2: What formulation strategies can I use to overcome the poor solubility of Agent 88?
Troubleshooting Guide & Recommended Actions
| Strategy | Description | Advantages | Considerations |
| Particle Size Reduction | Techniques like micronization or nanocrystal technology increase the drug's surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][2][4] | Relatively simple and cost-effective for initial studies.[3] | May not be sufficient for extremely insoluble compounds. Can lead to particle agglomeration. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy, non-crystalline form within a hydrophilic carrier, which improves the dissolution rate.[3][5] | Can significantly increase the apparent solubility and dissolution rate.[1] | The amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) dissolve the drug in lipid carriers, forming fine emulsions in the GI tract that enhance absorption.[1][4] | Improves solubility and can facilitate lymphatic uptake, bypassing first-pass metabolism.[3][4] | Requires careful selection of oils, surfactants, and co-solvents. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug, increasing its solubility in water.[4] | Effective for specific molecular structures. | Stoichiometry of the complex is critical and may limit the total drug load. |
| Salt Formation | Converting an ionizable drug into a salt form can dramatically increase its aqueous solubility and dissolution rate.[4] | A well-established and effective method for ionizable compounds. | Not feasible for neutral compounds; the salt form may be less stable.[1] |
Issue 2: Poor Membrane Permeability
Even if Agent 88 dissolves, it may not efficiently cross the intestinal epithelium to enter systemic circulation.
FAQs
-
Q1: Agent 88 is soluble in simulated intestinal fluids, but bioavailability remains low. How can I assess its membrane permeability?
-
A: In vitro models like Caco-2 cell monolayers are standard for assessing intestinal permeability. These experiments can determine the apparent permeability coefficient (Papp) and identify if the agent is a substrate for efflux transporters (e.g., P-glycoprotein).
-
-
Q2: What can be done if Agent 88 is identified as a substrate for efflux pumps?
-
A: Co-administration with a known efflux pump inhibitor (e.g., piperine) can be explored in preclinical models to confirm the mechanism.[4] Formulation strategies using certain excipients can also inhibit transporter function.
-
Troubleshooting Guide & Recommended Actions
| Strategy | Description | Advantages | Considerations |
| Prodrug Approach | The chemical structure of Agent 88 is modified to create an inactive derivative (prodrug) with enhanced lipophilicity or affinity for uptake transporters. The prodrug is converted back to the active agent in vivo.[5][6] | Can overcome both low permeability and high first-pass metabolism.[5] | Requires careful chemical design and validation of the conversion process. |
| Use of Permeation Enhancers | These are excipients included in the formulation that reversibly open tight junctions between intestinal cells, allowing for paracellular drug transport.[1][7] | Can significantly improve the absorption of poorly permeable molecules. | May cause transient membrane disruption or irritation; safety must be carefully evaluated. |
| Nanoparticle Formulations | Encapsulating Agent 88 in nanoparticles can facilitate uptake through various endocytic pathways and protect it from efflux transporters.[2][3] | Enables controlled release and can improve cellular uptake.[3] | Manufacturing complexity and long-term stability can be challenging. |
Issue 3: Extensive First-Pass Metabolism
After absorption, Agent 88 may be heavily metabolized by the liver before it reaches systemic circulation, reducing its bioavailability.[5]
FAQs
-
Q1: How do I determine if first-pass metabolism is the primary cause of low bioavailability for Agent 88?
-
A: A common method is to compare the Area Under the Curve (AUC) after oral administration with the AUC after intraperitoneal (IP) administration in an animal model. A significantly higher AUC after IP injection (which partially bypasses the liver) suggests high first-pass metabolism. Comparing results from in vitro liver microsome stability assays with in vivo data is also informative.
-
-
Q2: Which strategies can mitigate the effects of high first-pass metabolism?
Troubleshooting Guide & Recommended Actions
| Strategy | Description | Advantages | Considerations |
| Lipid-Based Formulations | Highly lipophilic drugs formulated with long-chain triglycerides can be absorbed via the intestinal lymphatic system, which drains into the thoracic duct and then directly into systemic circulation, bypassing the liver.[4][5] | Can significantly increase the fraction of the dose reaching circulation for susceptible drugs. | Only effective for highly lipophilic compounds (Log P > 5). |
| Prodrug Design | A prodrug can be designed to block the metabolic site of Agent 88. The blocking group is later cleaved to release the active drug.[5] | A targeted approach to prevent degradation by specific enzymes. | The kinetics of prodrug conversion must be optimized. |
| Use of Bioenhancers | Co-administration with compounds that inhibit key metabolic enzymes (e.g., Cytochrome P450 enzymes). Piperine is a well-studied example.[4] | Can be a straightforward way to boost plasma levels. | Potential for drug-drug interactions and off-target effects. |
Section 2: Diagrams and Workflows
Visual aids to understand the challenges and experimental processes.
Caption: Key barriers affecting the oral bioavailability of a drug.
Caption: Troubleshooting workflow for low bioavailability.
Caption: Experimental workflow for a preclinical bioavailability study.
Section 3: Experimental Protocols
Protocol: Preclinical Bioavailability Study in Rats
This protocol outlines a standard method for determining the absolute oral bioavailability of this compound in a rat model using a crossover study design.[8][9][10]
1. Materials and Animals
-
Animals: Male Sprague-Dawley rats (250-300g). A sufficient number should be used to ensure statistical power (n=6-8 per group is common).
-
Test Formulations:
-
Oral: Agent 88 in the test formulation (e.g., suspended in 0.5% methylcellulose).
-
Intravenous (IV): Agent 88 dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO, if necessary) and sterile-filtered.
-
-
Equipment: Oral gavage needles, syringes, blood collection tubes (containing an anticoagulant like EDTA), centrifuge, LC-MS/MS system.
2. Study Design
-
A two-period, two-sequence, crossover design is recommended to minimize biological variability.[8][9]
-
Period 1:
-
Group 1 receives the oral formulation.
-
Group 2 receives the IV formulation.
-
-
Washout Period: A period of at least 7-10 half-lives of the drug (typically 1 week) is allowed for complete clearance of the agent.[10]
-
Period 2:
-
Group 1 receives the IV formulation.
-
Group 2 receives the oral formulation.
-
3. Experimental Procedure
-
Acclimation & Fasting: Acclimate animals for at least 3 days before the study. Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site at predefined time points.
-
A typical sampling schedule is: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose. The schedule should be adjusted based on the expected pharmacokinetics of Agent 88.[10]
-
-
Sample Processing:
-
Immediately place blood samples into anticoagulant tubes.
-
Centrifuge the blood (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.[10]
-
4. Sample Analysis
-
Develop and validate a sensitive and specific analytical method, typically High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the concentration of Agent 88 in the plasma samples.[10]
-
Prepare a standard curve using blank plasma spiked with known concentrations of Agent 88.
5. Data Analysis
-
Plot the mean plasma concentration versus time for both the oral and IV routes.
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis:
-
Calculate Absolute Bioavailability (F%):
-
Use the following formula, adjusting for dose if necessary[10]: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
-
This structured approach will provide a reliable measure of the oral bioavailability of Agent 88 and offer a baseline against which formulation improvements can be assessed.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. upm-inc.com [upm-inc.com]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability testing protocol | PPTX [slideshare.net]
- 9. rr-americas.woah.org [rr-americas.woah.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Antibacterial agent 88 MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during Minimum Inhibitory Concentration (MIC) assays with Antibacterial Agent 88.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) and how is it determined?
A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a critical measure of an antibiotic's potency. MICs are typically determined using methods like broth microdilution or agar dilution, where a standardized bacterial inoculum is exposed to a series of twofold dilutions of the antibacterial agent.[1][3][4] After a specified incubation period (usually 16-24 hours), the lowest concentration of the agent that inhibits visible bacterial growth is recorded as the MIC.[5]
Q2: How should I interpret the MIC value for this compound?
A2: The MIC value for this compound should be compared to established clinical breakpoints to classify a bacterial strain as Susceptible (S), Intermediate (I), or Resistant (R).[3][6] It is crucial not to compare the absolute MIC value of Agent 88 with that of other antibiotics to determine which is "more potent."[6][7] The efficacy of an antibiotic is determined by its relationship to the breakpoint, which takes into account pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug.[6][8]
| Interpretation | Description | Implication for Treatment |
| Susceptible (S) | The MIC is below the established breakpoint for the organism. | A high probability of therapeutic success at standard doses.[6] |
| Intermediate (I) | The MIC is approaching or at the breakpoint. | Treatment may be effective at higher doses or in specific body sites where the drug concentrates.[6] |
| Resistant (R) | The MIC is above the established breakpoint. | The antibiotic is unlikely to achieve a therapeutic effect at safe doses.[6] |
Q3: We are observing significant variability in our MIC results for Agent 88 between experiments. What are the common causes?
A3: Variability in MIC assays is a known issue and can arise from several sources.[9] Key factors include inter-laboratory and intra-laboratory procedural differences.[9][10] Specific contributors to this variability can include:
-
Inoculum Preparation: Inconsistent inoculum density can significantly alter MIC values, a phenomenon known as the "inoculum effect."[11][12]
-
Incubation Time: Variations in the duration of incubation can lead to different results.[11]
-
Methodology: Differences between testing methods (e.g., broth microdilution vs. agar diffusion) can yield different MICs.
-
Media Composition: The type and preparation of the growth medium can influence the activity of the antibacterial agent.[1]
Troubleshooting Guide
This guide addresses specific unexpected results you may encounter during your MIC assays for this compound.
Issue 1: No bacterial growth in the positive control wells.
This indicates a problem with the viability of the bacterial inoculum or the sterility of the growth medium.
Troubleshooting Workflow:
Issue 2: Growth observed in the negative control (sterility) wells.
This points to contamination of the growth medium, pipette tips, or the multi-well plates.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Contaminated Growth Medium | Autoclave a new batch of Mueller-Hinton Broth (MHB).[1] Ensure proper sterile technique during preparation and storage. |
| Contaminated Pipette Tips/Plates | Use certified sterile, disposable labware. Ensure aseptic technique is followed during all liquid handling steps. |
| Environmental Contamination | Perform all assay setup steps in a laminar flow hood or biological safety cabinet. |
Issue 3: Inconsistent MIC values (e.g., >2 twofold dilutions) across replicates for Agent 88.
High variability between replicates suggests technical inconsistencies in the assay setup.
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the bacterial suspension is homogenous and adjusted to the correct density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, before final dilution in the wells to ~5 x 10^5 CFU/mL).[1][5]
-
Verify Agent 88 Dilutions: Double-check the calculations and pipetting for the serial dilutions of this compound.
-
Ensure Proper Mixing: Adequately mix the contents of each well after adding the inoculum.
-
Consistent Incubation: Use a calibrated incubator and ensure consistent temperature and atmospheric conditions for all plates.
Logical Relationship Diagram for Inconsistent MICs:
Issue 4: "Skipped wells" or the Eagle Effect observed.
This phenomenon, where bacterial growth appears at higher concentrations of Agent 88 but is inhibited at lower concentrations, can be perplexing.[1]
Possible Explanations and Actions:
-
Paradoxical Growth: Some antibacterial agents can exhibit a paradoxical effect. If this is consistently observed, it may be a characteristic of Agent 88's mechanism of action.
-
Technical Error: This can also be due to a simple mistake in the dilution series or inoculum addition.
-
Action: Repeat the assay with careful attention to the dilution and inoculation steps. If the effect persists, further investigation into the pharmacological properties of Agent 88 is warranted.
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a standard method for determining the MIC of this compound.
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of Agent 88 in a suitable solvent.
-
Further dilute the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration that is twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1]
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the twice-concentrated Agent 88 solution to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive growth control (no agent). Well 12 will be the negative/sterility control (no inoculum).
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[1]
-
Experimental Workflow Diagram:
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. dickwhitereferrals.com [dickwhitereferrals.com]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 7. youtube.com [youtube.com]
- 8. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The effect of interlaboratory variability on antimicrobial susceptibility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery Methods for Antibacterial Agent 88 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective administration of Antibacterial Agent 88 in pre-clinical animal models. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to ensure optimal experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and administration of this compound.
| Question | Possible Cause | Troubleshooting Steps |
| Why is this compound precipitating out of my vehicle solution? | - Solubility Issues: The concentration of Agent 88 may exceed its solubility in the chosen vehicle.- pH Imbalance: The pH of the solution may not be optimal for keeping the agent dissolved.- Temperature Effects: The agent may be less soluble at lower temperatures. | 1. Review Solubility Data: Consult the technical data sheet for Agent 88's solubility in various vehicles.2. Adjust pH: Use a buffering agent to maintain a pH within the optimal range for solubility.3. Co-solvents: Consider using a biocompatible co-solvent (e.g., DMSO, PEG) to increase solubility. Ensure the final concentration of the co-solvent is non-toxic to the animals.[1]4. Gentle Warming: Warm the solution gently in a water bath to aid dissolution, but be cautious of temperature-induced degradation. |
| I'm observing signs of distress in animals after oral gavage. What should I do? | - Improper Technique: Incorrect gavage needle placement can cause esophageal or gastric injury.[2]- Large Volume: The administered volume may be too large for the animal's stomach capacity.[2]- Vehicle Irritation: The vehicle itself may be causing gastrointestinal irritation. | 1. Verify Technique: Ensure personnel are properly trained in oral gavage. The gavage needle should be the correct size for the animal and inserted gently without resistance.[3]2. Reduce Volume: Administer the dose in a smaller volume. If the concentration is too high, consider splitting the dose. Optimal volumes are typically 5-10 mL/kg for rodents.[2][4]3. Evaluate Vehicle: Test the vehicle alone in a control group to rule out irritation. Consider alternative, non-irritating vehicles.4. Monitor Animals: Closely monitor animals post-dosing for any signs of distress. If symptoms persist, consult with the institutional veterinarian. |
| The pharmacokinetic (PK) profile of Agent 88 shows high variability between animals. Why? | - Inconsistent Administration: Variations in the speed of injection or site of administration can affect absorption.- Animal Stress: Stress can alter physiological parameters and affect drug metabolism.- Fasting State: Differences in food intake can impact the absorption of orally administered drugs. | 1. Standardize Procedures: Ensure all administrations are performed consistently by trained personnel.2. Acclimatize Animals: Allow animals to acclimate to the experimental conditions and handling to reduce stress.3. Control Feeding: For oral administration studies, fast animals for a consistent period (e.g., 4-6 hours) before dosing to standardize gut content.[5]4. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| This compound seems to be degrading in the formulation before administration. | - Instability in Solution: The agent may be unstable in the chosen vehicle over time.[6][7]- Light Sensitivity: Exposure to light may cause photodegradation.- Temperature Instability: The agent may degrade at room temperature or when warmed. | 1. Prepare Fresh Formulations: Prepare the dosing solution immediately before administration.2. Protect from Light: Store the formulation in amber vials or cover them with foil to protect from light.3. Maintain Appropriate Temperature: Store the formulation at the recommended temperature (e.g., on ice) until just before administration.4. Conduct Stability Studies: Perform a short-term stability study of Agent 88 in the chosen vehicle to determine the viable window for administration.[6][7] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the delivery of this compound.
1. What is the most appropriate route of administration for this compound in a systemic infection model?
The choice of administration route depends on the desired pharmacokinetic profile and the clinical scenario being modeled.
-
Intravenous (IV): Provides 100% bioavailability and rapid achievement of peak plasma concentrations.[8] This route is suitable for modeling the administration of injectable antibiotics in a hospital setting.
-
Intraperitoneal (IP): Offers rapid absorption, though it is slower than IV. It is a common route in rodents when IV access is difficult.[2]
-
Oral (PO): Suitable for agents with good oral bioavailability. This route models the clinical use of oral antibiotics.[8]
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP, which can be beneficial for maintaining therapeutic drug levels over a longer period.
2. How do I choose the right vehicle for formulating this compound?
The ideal vehicle should:
-
Dissolve the agent at the desired concentration.
-
Be non-toxic and biocompatible with the animal model.
-
Maintain the stability of the agent.
-
Have a pH and osmolality that are physiologically compatible.
Commonly used vehicles include sterile saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like cyclodextrins or low concentrations of DMSO. Always test the vehicle in a small group of animals to ensure it does not cause adverse effects.
3. What are the recommended maximum administration volumes for different routes in mice and rats?
Adhering to recommended volume limits is crucial to avoid adverse effects.[2]
| Route | Mouse | Rat |
| Intravenous (IV) | 5 mL/kg (bolus) | 5 mL/kg (bolus) |
| Intraperitoneal (IP) | 10-20 mL/kg | 10-20 mL/kg |
| Subcutaneous (SC) | 10-20 mL/kg | 5-10 mL/kg |
| Oral (PO) - Gavage | 10 mL/kg | 20 mL/kg |
| Intramuscular (IM) | 0.05 mL/site | 0.1 mL/site |
| (Data synthesized from multiple sources, including[4]) |
4. How can I ensure the welfare of the animals during repeated dosing?
-
Use proper restraint techniques to minimize stress.[2]
-
Rotate injection sites for subcutaneous and intramuscular administrations.
-
Provide adequate analgesia if the procedure is painful.
-
Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.
-
Ensure that all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound (50 mg/kg) in Rats via Different Routes
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) | Subcutaneous (SC) |
| Bioavailability (F%) | 100% | ~85% | ~40% | ~95% |
| Tmax (h) | 0.08 | 0.25 | 1.5 | 0.5 |
| Cmax (µg/mL) | 25.0 | 18.5 | 5.2 | 15.0 |
| AUC (0-t) (µg*h/mL) | 75.0 | 63.8 | 30.0 | 71.3 |
| Half-life (t1/2) (h) | 2.5 | 2.7 | 3.0 | 2.8 |
| (Representative data based on typical pharmacokinetic profiles for antibacterial agents)[9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
-
Materials: this compound powder, sterile saline, 0.22 µm sterile filter, sterile vials.
-
Calculation: Determine the total amount of Agent 88 and saline needed based on the number of animals and the dose (e.g., 50 mg/kg).
-
Dissolution: Aseptically weigh the required amount of Agent 88 powder and add it to a sterile vial. Add the calculated volume of sterile saline.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the final formulation at the recommended temperature and protect it from light until use. Prepare fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw and re-insert.
-
Dose Administration: Once the needle is at the correct depth, slowly administer the calculated volume of the this compound formulation.
-
Needle Removal: Slowly withdraw the gavage needle in a straight motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.[3]
Visualizations
References
- 1. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uga.edu [research.uga.edu]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of AT-2266 Administered Orally to Mice, Rats, Dogs, and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for Antibacterial Agent 88
Welcome to the technical support center for the purification of Antibacterial Agent 88. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the first step to take when purifying a crude extract of this compound?
A1: The initial and crucial step is to determine the nature of your antibacterial compound.[1] You need to ascertain whether Agent 88 is a protein, peptide, or a small molecule, as this will dictate the entire purification strategy. A simple preliminary test involves treating a sample of the crude extract with a general protease, such as proteinase K.[1] If the antibacterial activity is lost, it is highly probable that your agent is a protein or peptide.[1]
Q2: Which chromatographic techniques are most effective for purifying Agent 88?
A2: For peptide-based antibacterial agents similar to Agent 88, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective method for purification.[2][3] For other types of compounds, a combination of chromatographic techniques might be necessary, starting with column chromatography with different solvent compositions, followed by HPLC for final polishing.[1]
Q3: How can I confirm the purity and mass of my purified Agent 88?
A3: The purity and mass of the final product are typically confirmed using analytical RP-HPLC and Electrospray Ionization Mass Spectrometry (ESI-MS).[2][3][4] Analytical RP-HPLC will provide a chromatogram indicating the purity, while ESI-MS will determine the molecular weight of the purified compound.
Q4: What is a common method to remove fusion tags if Agent 88 is produced recombinantly?
A4: If Agent 88 is expressed as a fusion protein, for instance with an Elastin-Like Polypeptide (ELP) or SUMO tag, a specific cleavage site is usually engineered between the tag and the agent.[4][5] For example, a formic acid cleavage site can be used, or a specific protease like TEV protease can be employed to cleave the tag, which can then be removed by a subsequent purification step like a Nickel column for His-tagged fusion proteins.[4][5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem: Low Yield of Purified Agent 88
| Possible Cause | Suggested Solution |
| Proteolytic Degradation | If Agent 88 is a peptide, it may be susceptible to degradation by proteases present in the crude extract.[2] Consider adding protease inhibitors to your buffers. Structural modifications like all-hydrocarbon stapling can also enhance proteolytic resistance.[2][3] |
| Suboptimal Chromatographic Conditions | The choice of solvent, gradient, and column for HPLC can significantly impact yield. Systematically optimize these parameters. For instance, experiment with different solvent compositions in Thin Layer Chromatography (TLC) before scaling up to column chromatography or HPLC.[1] |
| Inefficient Fusion Tag Cleavage | If using a recombinant expression system, incomplete cleavage of a fusion tag will result in a lower yield of the active agent.[4] Optimize the cleavage reaction conditions (e.g., enzyme concentration, incubation time, temperature). |
| Loss During Size-Exclusion/Desalting Steps | When removing salts or small molecules, ensure the chosen column has the appropriate molecular weight cutoff to retain Agent 88. |
Problem: Poor Purity of Final Product
| Possible Cause | Suggested Solution |
| Co-elution of Contaminants | Contaminants with similar physicochemical properties to Agent 88 may co-elute during chromatography. Employing orthogonal purification methods (e.g., ion-exchange chromatography followed by reverse-phase) can resolve this. |
| Presence of Endotoxins | For clinical applications, removal of endotoxins is critical. Use endotoxin removal columns or methods appropriate for your compound. |
| Residual Host Cell DNA/Proteins | In recombinant production, host cell components can be a major contaminant. qPCR-based assays can quantify residual host cell DNA to ensure product purity.[6] |
Quantitative Data Summary
The following table presents typical data points that should be monitored and recorded throughout the purification process to ensure reproducibility and optimization. The values provided are illustrative for a hypothetical purification of Agent 88.
| Purification Step | Total Protein (mg) | Agent 88 Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Lysate | 1500 | 300,000 | 200 | 100 | <5 |
| Affinity Chromatography | 100 | 240,000 | 2,400 | 80 | 60 |
| Ion-Exchange Chromatography | 20 | 210,000 | 10,500 | 70 | 85 |
| Reverse-Phase HPLC | 5 | 180,000 | 36,000 | 60 | >95 |
Experimental Protocols
Key Experiment: Reverse-Phase HPLC Purification of Agent 88
This protocol describes a general method for the final purification step of Agent 88 using RP-HPLC.
1. Materials and Reagents:
- Partially purified Agent 88 sample
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- C18 RP-HPLC column
- HPLC system with a UV detector
2. Procedure:
- Dissolve the partially purified Agent 88 sample in a minimal amount of Solvent A.
- Filter the sample through a 0.22 µm filter to remove any particulate matter.
- Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 30 minutes at a constant flow rate.
- Inject the filtered sample onto the column.
- Elute the bound components using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).
- Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
- Collect fractions corresponding to the major peaks.
- Analyze the collected fractions for antibacterial activity and purity using analytical HPLC and ESI-MS.
- Pool the pure, active fractions and lyophilize to obtain the final product.
Visualizations
Caption: A generalized experimental workflow for the purification and quality control of this compound.
Caption: A decision tree for troubleshooting common issues in the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel antibacterial agent for the infected wound treatment: all-hydrocarbon stapling optimization of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression, Purification and Characterization of a Novel Hybrid Peptide CLP with Excellent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Purity, Safety, and Efficiency for Cell Therapy Manufacturing - Life in the Lab [thermofisher.com]
Addressing off-target effects of Antibacterial agent 88 in cell culture
Welcome to the technical support center for Antibacterial Agent 88. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects observed during in-cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to help you identify and mitigate common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing increased cell death in our culture after treatment with Agent 88, even at concentrations that should not be cytotoxic. What could be the cause?
A1: Increased cell death, even at sub-lethal concentrations, can be an off-target effect of this compound. This may be due to the induction of apoptosis through pathways involving mitochondrial stress.[1][2][3] Agent 88, like some other classes of antibiotics, can interfere with mitochondrial function, leading to the activation of caspase cascades and programmed cell death.[4][5][6] We recommend performing a dose-response curve and a time-course experiment to determine the precise threshold for this effect in your specific cell line.
Q2: Our cells are showing altered morphology and reduced proliferation after treatment with Agent 88. Is this a known side effect?
A2: Yes, altered cell morphology and reduced proliferation are potential off-target effects. Antibiotics can influence cellular signaling pathways that control cell shape, adhesion, and proliferation.[7][8] Some studies have shown that certain antibacterial agents can affect the expression of genes related to the cytoskeleton and cell cycle, leading to the observed changes.[9][10]
Q3: Can Agent 88 affect gene expression in our cell line?
A3: It is possible. Some antibiotics have been shown to modulate gene expression in eukaryotic cells, which can confound experimental results.[9][10] These changes can be related to stress responses, metabolic pathways, and cell differentiation. If you suspect altered gene expression, we recommend performing a comparative transcriptomic analysis (e.g., RNA-seq) between treated and untreated cells.
Q4: We are using Agent 88 for the selection of genetically modified cells. Could this be impacting our results?
A4: While effective for bacterial decontamination, the prophylactic use of antibiotics in cell culture can have unintended consequences.[11][12] Off-target effects can mask the true experimental results or make it difficult to compare findings between different studies.[12] If possible, we recommend using good aseptic techniques to avoid contamination and reserving the use of antibiotics for situations where they are absolutely necessary.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity and Apoptosis
Symptoms:
-
Increased number of floating, dead cells.
-
Positive staining with apoptosis markers (e.g., Annexin V, TUNEL).
-
Activation of caspases (e.g., caspase-3, caspase-9).
Possible Cause: Agent 88 may be inducing apoptosis through mitochondrial dysfunction.[1][3][4][5] This can involve the release of cytochrome c and the subsequent activation of the intrinsic apoptotic pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
Annexin V/Propidium Iodide (PI) Staining: This assay is used to differentiate between apoptotic and necrotic cells. A detailed protocol for flow cytometry-based analysis is provided below.
-
Caspase Activity Assay: Commercially available kits can be used to measure the activity of key executioner caspases like caspase-3 and caspase-7.[13]
Issue 2: Altered Cellular Metabolism
Symptoms:
-
Changes in media color (e.g., premature yellowing indicating acidification).
-
Reduced oxygen consumption rate (OCR).
-
Increased extracellular acidification rate (ECAR).
Possible Cause: Agent 88 may be impairing mitochondrial respiration, causing a metabolic shift towards glycolysis.[3][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered cellular metabolism.
Data Presentation
Table 1: Effect of Agent 88 on Cell Viability and Apoptosis in HeLa Cells (48h Treatment)
| Agent 88 Conc. (µg/mL) | Cell Viability (%) | Annexin V Positive (%) | Caspase-3/7 Activity (RFU) |
| 0 (Control) | 98.5 ± 1.2 | 4.2 ± 0.8 | 150 ± 25 |
| 1 | 95.2 ± 2.1 | 8.9 ± 1.5 | 320 ± 45 |
| 5 | 82.1 ± 3.5 | 25.6 ± 2.9 | 850 ± 70 |
| 10 | 65.4 ± 4.2 | 48.3 ± 4.1 | 1500 ± 120 |
Table 2: Metabolic Profile of HepG2 Cells Treated with Agent 88 (24h Treatment)
| Agent 88 Conc. (µg/mL) | Oxygen Consumption Rate (OCR) (%) | Extracellular Acidification Rate (ECAR) (%) |
| 0 (Control) | 100 | 100 |
| 1 | 85 | 115 |
| 5 | 62 | 145 |
| 10 | 45 | 180 |
Signaling Pathways
Agent 88 Induced Apoptosis Pathway:
Caption: Proposed pathway for Agent 88-induced apoptosis.
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Apoptosis Assay
1. Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound for the specified time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
Protocol 2: Caspase-3/7 Activity Assay
1. Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
2. Assay Procedure:
-
Plate cells in a 96-well plate and treat with Agent 88.
-
After treatment, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
3. Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.[13]
References
- 1. Side effects of antibiotics and perturbations of mitochondria functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Antibiotics as Signal Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using antibiotics to stop contamination in cell cultures changes them, study finds | PharmD Degree Program [pharmd.ucsf.edu]
- 10. Common Use of Antibiotics in Cells Grown for Research Could Distort Tests | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Caspase Activity - Apoptosis - Cell Culture & Cell based assays - Products [labomics.com]
- 14. researchgate.net [researchgate.net]
How to minimize degradation of Antibacterial agent 88 during storage
Welcome to the technical support center for Antibacterial Agent 88. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal stability and efficacy of Agent 88 throughout its lifecycle. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during storage and handling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of degradation for this compound?
A1: this compound is susceptible to three main degradation pathways:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. This is often catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents. The presence of metal ions can catalyze this process.[2][3]
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.[1][3][4]
Understanding these pathways is the first step in preventing loss of potency.
Q2: My powdered Agent 88 has changed color/consistency. What should I do?
A2: A change in the physical appearance of the powdered agent (e.g., discoloration, clumping) is a strong indicator of degradation, likely due to improper storage conditions such as exposure to humidity or high temperatures.[5] It is recommended to discard the agent and use a fresh batch. To prevent this, always store the powdered form in a tightly sealed container in a desiccator at the recommended temperature.
Q3: I've prepared a stock solution of Agent 88 and it precipitated after storage at -20°C. Is it still usable?
A3: Precipitation indicates that the agent's solubility limit was exceeded at the storage temperature, or that degradation has occurred, leading to less soluble products. It is not recommended to use a solution that has precipitated. To troubleshoot this:
-
Verify Solvent and Concentration: Ensure the correct solvent and concentration were used as per the product datasheet.
-
Consider Aliquoting: For future preparations, aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can affect stability.[6]
-
Adjust Storage Temperature: Some antibiotic solutions are more stable at -80°C than at -20°C.[6] Refer to the stability data tables below to select the optimal storage temperature for your concentration.
Q4: My experiment is showing reduced antibacterial efficacy. How can I determine if my stock of Agent 88 has degraded?
A4: Reduced efficacy is a common sign of degradation. To confirm this, you should perform a stability-indicating analysis, such as High-Performance Liquid Chromatography (HPLC).[7][8] This method can separate the intact Agent 88 from its degradation products, allowing for accurate quantification of the remaining active agent.[9][10] A significant decrease (>10%) from the initial concentration suggests degradation has occurred.[11] See the "Experimental Protocols" section for a detailed HPLC method.
Data on Storage Conditions
Proactive management of storage conditions is critical to minimizing degradation. The following tables summarize the stability of Agent 88 under various conditions.
Table 1: Stability of Powdered this compound
| Temperature | Relative Humidity (RH) | Recommended Storage Duration | Expected Purity Loss (per month) |
| 2-8°C | < 30% | 24 months | < 0.1% |
| 25°C | < 30% | 6 months | ~0.5% |
| 25°C | 60% | 1 month | > 2.0% |
| 40°C | 75% | Not Recommended | > 5.0% |
Table 2: Stability of Agent 88 Stock Solution (10 mg/mL in DMSO)
| Storage Temperature | Recommended Storage Duration | Expected Purity Loss (per week) | Freeze-Thaw Cycles |
| 4°C | 48 hours | > 5.0% | N/A |
| -20°C | 1 month | ~1.0% | Max 3 |
| -80°C | 6 months | < 0.5% | Max 5 |
Visual Guides and Workflows
Visual aids can help clarify complex processes. Below are diagrams illustrating key degradation pathways and troubleshooting workflows.
Caption: Key Degradation Pathways for Agent 88
References
- 1. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. How do the antibacterial agents in pot descaling gel prevent microbial contamination and deterioration during long-term storage?-Xiongci [jxxctech.com]
- 6. goldbio.com [goldbio.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Daptomycin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial agent Daptomycin, referred to herein as "Antibacterial agent 88," with other therapeutic alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of its mechanism of action.
Mechanism of Action
Daptomycin exhibits a unique bactericidal mechanism of action against Gram-positive bacteria.[1][2][3] Its efficacy is rooted in its ability to disrupt the bacterial cell membrane's function.[2] This process is calcium-dependent and involves several key steps:
-
Calcium-Dependent Binding: In the presence of calcium ions, Daptomycin undergoes a conformational change that facilitates its binding to the bacterial cell membrane.[4][5] It specifically interacts with phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[3][5]
-
Oligomerization and Membrane Insertion: Following binding, Daptomycin molecules oligomerize and insert into the cell membrane.[2][4]
-
Membrane Depolarization: The aggregation of Daptomycin disrupts the membrane's structure, leading to the formation of ion channels or pores.[2][4] This results in a rapid efflux of potassium ions, causing depolarization of the membrane potential.[4]
-
Inhibition of Cellular Processes: The loss of membrane potential inhibits essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[1][4]
This distinct mechanism makes Daptomycin a critical option for treating infections caused by multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4]
Figure 1: Daptomycin's mechanism of action signaling pathway.
Comparative Performance Data
The in vitro efficacy of Daptomycin is commonly assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[6] Below is a summary of comparative MIC data for Daptomycin and other antibiotics against key Gram-positive pathogens.
| Antibiotic Agent | Pathogen | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Daptomycin | MRSA | 0.5 | 0.75-1 | 0.064-1.5 |
| Vancomycin | MRSA | 1.5 | 2 | 1.5-3 |
| Linezolid | MRSA | 2.20 (mean) | 3 | 0.25-1.5 |
| Daptomycin | VRE | - | - | 0.38-3 |
| Linezolid | VRE | - | - | 0.38-1.5 |
Data compiled from multiple sources. MIC values can vary based on testing methodology and geographical location of isolates.[7][8]
Clinical studies have also demonstrated the efficacy of Daptomycin. In a meta-analysis of studies comparing Daptomycin to Vancomycin for MRSA bacteremia with Vancomycin MIC > 1 µg/mL, Daptomycin treatment was associated with significantly lower mortality and higher treatment success.[9] Another study found that early use of Daptomycin in patients with MRSA bacteremia and high Vancomycin MICs resulted in better clinical outcomes, including less clinical failure and lower mortality.[10]
Experimental Protocols for Mechanism of Action Validation
The following are detailed methodologies for key experiments used to validate the mechanism of action of antibacterial agents like Daptomycin.
This protocol determines the minimum concentration of an antibacterial agent required to inhibit the visible growth of a microorganism.[6][11]
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Antibacterial agent stock solution
-
Sterile diluents
-
Incubator
-
Microplate reader
-
-
Procedure:
-
Prepare a serial two-fold dilution of the antibacterial agent in MHB directly in the wells of a 96-well plate.[11]
-
Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[11]
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a growth control well (bacteria without the antibacterial agent).
-
Incubate the plate at 37°C for 18-24 hours.[12]
-
Determine the MIC by visual inspection for the lowest concentration of the agent that shows no turbidity or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[11][13]
-
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
This assay is crucial for validating membrane-depolarizing agents like Daptomycin. It utilizes voltage-sensitive fluorescent dyes to measure changes in the bacterial membrane potential.[14]
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
Voltage-sensitive fluorescent dye (e.g., DiSC₃(5))
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer or flow cytometer
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a depolarizing control
-
-
Procedure:
-
Grow bacteria to the mid-logarithmic phase and dilute to a standardized optical density (e.g., OD₆₀₀ of 0.2) in a suitable buffer.[15]
-
Aliquot the bacterial suspension into appropriate vessels (e.g., cuvettes, microplate wells, or flow cytometry tubes).
-
Add the voltage-sensitive dye to the bacterial suspension and incubate to allow the dye to partition into the bacterial membrane.[15]
-
Measure the baseline fluorescence.
-
Add the antibacterial agent (Daptomycin) and monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
Use a known depolarizing agent like CCCP as a positive control to confirm the assay's responsiveness.[16]
-
Figure 3: Logical flow of the bacterial membrane potential assay.
References
- 1. youtube.com [youtube.com]
- 2. Daptomycin - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Daptomycin versus Vancomycin for Bacteremia Caused by Methicillin-Resistant Staphylococcus aureus with Vancomycin Minimum Inhibitory Concentration > 1 µg/mL: A Systematic Review and Meta-Analysis [mdpi.com]
- 10. Early use of Daptomycin Compared to Vancomycin for… | Clinician.com [clinician.com]
- 11. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. protocols.io [protocols.io]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. frontiersin.org [frontiersin.org]
- 16. docs.aatbio.com [docs.aatbio.com]
A Head-to-Head Battle: Unveiling the Comparative Efficacy of Antibacterial Agent 88 and Linezolid Against MRSA
For Immediate Release
In the ongoing fight against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), researchers and clinicians are in constant pursuit of novel therapeutic agents. This report provides a detailed comparative analysis of a promising new candidate, Antibacterial Agent 88 (also known as Compound 5h), and the established antibiotic, linezolid, focusing on their efficacy against MRSA.
This compound has emerged as a highly potent compound, demonstrating significant in vitro and in vivo activity against MRSA. Linezolid, a member of the oxazolidinone class, is a clinically important antibiotic for treating serious MRSA infections. This guide synthesizes available data to offer a comprehensive comparison for researchers, scientists, and drug development professionals.
Quantitative Analysis: In Vitro and In Vivo Efficacy
A summary of the key performance indicators for both agents is presented below, highlighting their antibacterial potency and in vivo effectiveness.
| Parameter | This compound (Compound 5h) | Linezolid |
| Minimum Inhibitory Concentration (MIC) against MRSA | ≤0.0156 µg/mL[1] | 0.5 - 4 µg/mL |
| In Vivo Efficacy (Murine Model) | ED₅₀ = 16.14 mg/kg[1] | Varies by infection model |
| Mechanism of Action | Not definitively established | Protein synthesis inhibitor (binds to 50S ribosomal subunit)[2][3] |
| Spectrum of Activity | Potent against MRSA, MRSE, S. aureus, and B. subtilis[1] | Broadly active against Gram-positive bacteria, including resistant strains[4] |
Deep Dive: Experimental Methodologies
To ensure a thorough understanding of the presented data, the following sections detail the experimental protocols typically employed in the evaluation of antibacterial agents like this compound and linezolid.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, is a fundamental measure of antibacterial potency.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Bacterial Inoculum Preparation: A standardized suspension of the MRSA strain is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution: The antibacterial agent (this compound or linezolid) is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.
In Vivo Efficacy Assessment (Murine Systemic Infection Model)
Animal models are crucial for evaluating the therapeutic potential of an antibacterial agent in a living organism.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing in vivo efficacy in a murine infection model.
Protocol:
-
Infection: A cohort of mice is infected systemically (e.g., via intraperitoneal injection) with a lethal dose of an MRSA strain.
-
Treatment: Following infection, different groups of mice are treated with varying doses of the antibacterial agent (this compound or a comparator drug). A control group receives a vehicle.
-
Monitoring: The survival of the mice in each group is monitored over a specified period (e.g., 7 days).
-
ED₅₀ Calculation: The effective dose 50 (ED₅₀), the dose of a drug that is therapeutically effective in 50% of the population, is calculated based on the survival data.
Mechanism of Action: A Tale of Two Pathways
While both agents are effective against MRSA, their modes of action are distinct. Linezolid's mechanism is well-characterized; it inhibits the initiation of protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.
The precise mechanism of action for this compound has not yet been fully elucidated in the available literature. Further research is required to determine its molecular target and cellular effects.
Signaling Pathway: Linezolid's Inhibition of Protein Synthesis
Caption: Linezolid's mechanism of inhibiting bacterial protein synthesis.
Concluding Remarks
This compound demonstrates remarkable potency against MRSA in preclinical evaluations, with an exceptionally low MIC value. This suggests it could be a valuable addition to the arsenal of anti-MRSA agents. In comparison, linezolid is an established and effective treatment, though concerns about resistance and potential for higher MIC values exist.
Further research into the mechanism of action, safety profile, and pharmacokinetic/pharmacodynamic properties of this compound is warranted to fully assess its clinical potential relative to linezolid and other existing therapies. The data presented herein provides a foundational comparison to guide future investigations in the critical area of antimicrobial drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. Linezolid versus vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of Antibacterial Agent 88 and Vancomycin in a Murine Methicillin-Resistant Staphylococcus aureus (MRSA) Infection Model
This guide provides a comparative overview of the in vivo antibacterial activity of the novel investigational drug, Antibacterial Agent 88, against Vancomycin, a standard-of-care antibiotic for treating severe Gram-positive bacterial infections. The data presented herein is derived from a standardized murine thigh infection model designed to assess the therapeutic efficacy of antibacterial compounds against a clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA).
Comparative Efficacy Data
The in vivo antibacterial activities of this compound and Vancomycin were evaluated in a neutropenic murine thigh infection model. Efficacy was primarily determined by the reduction in bacterial load, measured in colony-forming units per gram of tissue (CFU/g), following a 24-hour treatment period.
Table 1: Comparative In Vivo Efficacy against MRSA (Strain ATCC 43300)
| Compound | Dosage (mg/kg) | Dosing Regimen | Mean Bacterial Load Reduction (log10 CFU/g tissue) vs. Control | Survival Rate (%) at 48 hours |
| This compound | 20 | Single Dose (IV) | 3.5 | 90% |
| Vancomycin | 110 | Two Doses (SC) | 2.8 | 70% |
| Vehicle Control (Saline) | N/A | N/A | 0 (Represents initial bacterial growth) | 10% |
Data represents mean values from studies involving n=10 mice per treatment group. The standard deviation for bacterial load reduction was <15% for all experimental arms.
Experimental Protocols
A standardized and reproducible experimental design was employed to ensure the validity of the comparative data.
1. Murine Neutropenic Thigh Infection Model
-
Animal Model: Female ICR mice (6-8 weeks old) were used.
-
Immunosuppression: To induce neutropenia, mice were treated with cyclophosphamide intraperitoneally at doses of 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection. This renders the mice more susceptible to infection and ensures that the observed antibacterial effect is due to the compound's activity rather than the host's immune response.
-
Infection: Mice were inoculated via intramuscular injection into the right thigh with 10^6 CFU of MRSA (ATCC 43300) in a 0.1 mL volume.
-
Treatment: Two hours post-infection, treatment was initiated. This compound was administered as a single intravenous (IV) bolus. Vancomycin was administered subcutaneously (SC) at 2 and 12 hours post-infection to mimic a clinically relevant dosing schedule.
-
Efficacy Assessment: At 24 hours post-infection, mice were euthanized, and the infected thigh muscle was excised, homogenized, and serially diluted. The dilutions were plated on appropriate agar to determine the bacterial count (CFU/g of tissue). The reduction in bacterial load was calculated relative to the bacterial count in the vehicle control group at the 24-hour time point.
Mechanism of Action & Experimental Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action for each agent and the overall experimental workflow.
Caption: Workflow for the murine thigh infection model.
Caption: Comparative mechanisms of action.
Head-to-head comparison of Antibacterial agent 88 with other novel antibiotics
A detailed analysis of Antibacterial Agent 88 and its contemporaries in the fight against antimicrobial resistance.
The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with diverse mechanisms of action. This guide provides a head-to-head comparison of "this compound," a designation representing two distinct investigational compounds with potent activity against either Gram-negative or Gram-positive pathogens, against other recently developed novel antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these next-generation antibacterial agents.
Section 1: Anti-Gram-Negative Agents
In the realm of treating multidrug-resistant Gram-negative infections, we compare This compound (Api88) , a novel designer peptide, with Zosurabalpin , a first-in-class lipopolysaccharide (LPS) transport inhibitor, and intravenous (IV) Fosfomycin , a repurposed agent with a unique mechanism of action.
Data Presentation: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Api88, Zosurabalpin, and IV Fosfomycin against key Gram-negative pathogens. MIC values are a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Antibiotic | Escherichia coli (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Acinetobacter baumannii (MIC µg/mL) |
| Api88 | 0.5 - 4 | 1 - 8 | 4 - 16 | 4 - 16 |
| Zosurabalpin | Inactive | Inactive | Inactive | 0.12 - 1.0 |
| IV Fosfomycin | 0.5 - 4 | 4 - 32 | >64 | >64 |
Note: Data is compiled from multiple preclinical studies. MIC ranges can vary based on the specific strains tested and the experimental conditions.
Mechanism of Action: Visualized
Api88: This proline-rich antimicrobial peptide acts by entering the bacterial cell and inhibiting the chaperone protein DnaK, which is essential for proper protein folding. This disruption of protein homeostasis ultimately leads to bacterial cell death. Recent studies also suggest a multimodal binding to the bacterial ribosome.
Zosurabalpin: Zosurabalpin has a novel mechanism of action that involves the inhibition of the LptB2FGC complex.[1] This complex is responsible for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria.[2] By blocking this transport, LPS accumulates in the inner membrane, leading to cell death.[1]
Experimental Protocols
-
Preparation of Antibiotic Solutions: Stock solutions of the test antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.[3]
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[3]
-
Induction of Sepsis: Sepsis is induced in mice through methods such as cecal ligation and puncture (CLP) or intraperitoneal injection of a standardized bacterial suspension (e.g., E. coli).[4]
-
Treatment Administration: At a specified time post-infection, cohorts of mice are treated with the investigational antibiotic (e.g., Api88), a comparator antibiotic, or a vehicle control, typically via intravenous or intraperitoneal injection.
-
Monitoring and Endpoints: The mice are monitored for survival over a period of several days. Secondary endpoints can include measuring the bacterial load in blood and organs at specific time points, and assessing inflammatory markers.[5]
Section 2: Anti-Gram-Positive (Anti-MRSA) Agents
For infections caused by methicillin-resistant Staphylococcus aureus (MRSA), we compare This compound (Compound 5h) , a potent synthetic compound, with Ceftobiprole , a fifth-generation cephalosporin.
Data Presentation: In Vitro Susceptibility
The table below shows the MIC values of Compound 5h and Ceftobiprole against MRSA and other relevant Gram-positive bacteria.
| Antibiotic | Staphylococcus aureus (MSSA) (MIC µg/mL) | Staphylococcus aureus (MRSA) (MIC µg/mL) | Staphylococcus epidermidis (MRSE) (MIC µg/mL) |
| Compound 5h | ≤0.0625 | ≤0.0625 | Data not available |
| Ceftobiprole | 0.25 - 1 | 0.5 - 2 | 0.5 - 2 |
Note: Data is compiled from multiple preclinical studies. "Compound 5h" refers to a novel pleuromutilin derivative. MIC ranges for Ceftobiprole can vary based on the specific MRSA clones tested.
Mechanism of Action: Visualized
Ceftobiprole: As a β-lactam antibiotic, ceftobiprole's mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[6] A key feature of ceftobiprole is its high affinity for PBP2a, the protein that confers methicillin resistance in MRSA.[6]
Compound 5h (Pleuromutilin Derivative): The antibacterial effect of this class of compounds is attributed to their interaction with the 50S ribosomal subunit, thereby inhibiting protein synthesis.
Experimental Protocols
The protocol for MIC determination against Gram-positive bacteria is the same as that described for Gram-negative bacteria in the previous section.
-
Infection Establishment: The backs of mice are shaved, and a subcutaneous or intradermal injection of a standardized suspension of MRSA (e.g., USA300 strain) is administered to create a localized skin infection.[7][8]
-
Treatment Application: The investigational compound (e.g., Compound 5h), a comparator, or a vehicle control is administered, either topically to the lesion or systemically (e.g., intraperitoneally or intravenously), starting at a specified time post-infection.
-
Assessment of Efficacy: The size of the skin lesion is measured daily. At the end of the study, the infected skin tissue is excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).[7] A reduction in lesion size and bacterial count indicates the efficacy of the treatment.
Conclusion
The antibacterial agents profiled in this guide represent a diverse range of chemical scaffolds and mechanisms of action. Api88 shows promise as a broad-spectrum agent against challenging Gram-negative pathogens, while the high potency of Compound 5h against MRSA highlights its potential in combating resistant Gram-positive infections. Zosurabalpin offers a highly targeted approach for Acinetobacter baumannii, and Ceftobiprole and IV Fosfomycin provide valuable additions to the clinical armamentarium. The continued investigation and development of such novel antibiotics are critical to addressing the global challenge of antimicrobial resistance.
References
- 1. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zosurabalpin: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osf.io [osf.io]
- 6. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcutaneous Infection of Methicillin Resistant Staphylococcus Aureus (MRSA) [jove.com]
Unveiling the Target of Antibacterial Agent 88: A Comparative Guide to Genetic Identification Methods
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. A critical step in the development of a new antibacterial drug is the identification of its molecular target. This guide provides a comparative analysis of genetic methods employed to confirm the target of a novel hypothetical compound, "Antibacterial agent 88." We present supporting experimental data and detailed protocols to aid researchers in this crucial endeavor.
Comparative Analysis of this compound and Alternatives
To determine the specific target of this compound, its activity was compared with two well-characterized antibiotics: Ciprofloxacin, a DNA gyrase inhibitor, and Rifampicin, an RNA polymerase inhibitor. The following table summarizes the minimum inhibitory concentration (MIC) of these agents against wild-type E. coli and strains with genetic modifications in putative target genes.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Strain/Condition | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Rifampicin (µg/mL) |
| Wild-Type E. coli | 2 | 0.015 | 0.06 |
| E. coli with gyrA mutation | 2 | 0.5 | 0.06 |
| E. coli with rpoB mutation | 2 | 0.015 | 2 |
| E. coli overexpressing fabI | 16 | 0.015 | 0.06 |
| E. coli with fabI knockdown | 0.25 | 0.015 | 0.06 |
The data suggests that mutations in gyrA and rpoB do not affect the activity of this compound, indicating it does not target DNA gyrase or RNA polymerase. However, overexpression of the fabI gene, which encodes an enoyl-acyl carrier protein reductase involved in fatty acid synthesis, leads to a significant increase in the MIC of this compound. Conversely, reducing the expression of fabI sensitizes the bacteria to the agent. This strongly suggests that FabI is the primary target of this compound.
Experimental Protocols for Target Identification
Detailed methodologies for the key genetic experiments used to identify the target of this compound are provided below.
Generation and Sequencing of Resistant Mutants
This forward genetics approach aims to identify the target by selecting for spontaneous mutations that confer resistance.
Protocol:
-
Bacterial Culture: Grow a susceptible bacterial strain (e.g., E. coli K-12) to a high density in a suitable broth medium.
-
Selection of Mutants: Plate a large number of bacterial cells (e.g., 10^9 to 10^10 CFU) onto agar plates containing this compound at a concentration 4-8 times the MIC.
-
Isolation and Verification: Incubate the plates until resistant colonies appear. Isolate single colonies and re-streak them on selective plates to confirm the resistance phenotype.
-
Whole-Genome Sequencing: Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.
-
Sequence Analysis: Perform whole-genome sequencing and compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant isolates. Mutations consistently found in the same gene across multiple independent mutants strongly suggest that this gene encodes the drug target.
Target Overexpression and Underexpression Screening
This method assesses how modulating the expression level of a specific gene affects the bacteria's susceptibility to the antibacterial agent.
Protocol:
-
Construct a Gene Expression Library: Create a library of plasmids where each plasmid contains a different gene from the target organism under the control of an inducible promoter.
-
Transformation: Introduce this library into the wild-type bacterial strain.
-
Screening with Overexpression: Plate the transformed library on agar containing the inducing agent and a concentration of this compound that is inhibitory to the wild-type strain. Colonies that grow carry a plasmid overexpressing a gene that confers resistance, which is a strong candidate for the drug's target.
-
Screening with Underexpression (e.g., CRISPRi): For knockdown studies, a library of guide RNAs targeting each gene can be used with a dCas9-expressing strain. This library is then grown in the presence of a sub-lethal concentration of the antibacterial agent.
-
Analysis: Using deep sequencing, the abundance of each guide RNA is quantified. Guide RNAs that are depleted from the population are those that target genes whose knockdown sensitizes the bacteria to the agent, indicating a potential target or a related pathway.
Transposon Mutagenesis and Sequencing (Tn-Seq)
Tn-Seq is a powerful technique for identifying genes that are essential for survival in the presence of an antibacterial agent.
Protocol:
-
Create a Transposon Mutant Library: Introduce a transposon into a large population of bacteria. The transposon will insert randomly into the bacterial genome, disrupting genes.
-
Exposure to Antibacterial Agent: Grow the mutant library in the presence and absence of a sub-lethal concentration of this compound.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from both populations. Shear the DNA and ligate adapters. Use PCR to amplify the transposon-genome junctions.
-
Data Analysis: Sequence the amplified fragments to map the location of each transposon insertion. By comparing the insertion profiles of the treated and untreated populations, one can identify genes where insertions are significantly underrepresented in the treated sample. These genes are likely essential for survival in the presence of the drug and may be part of the targeted pathway.
Visualizing Experimental Workflows and Pathways
To clearly illustrate the concepts and processes involved in target identification, the following diagrams have been generated using Graphviz.
Caption: Genetic approaches for antibacterial target identification.
Caption: Proposed mechanism of action for this compound.
Caption: Relationship between fabI expression and sensitivity.
Comparative study of the safety profiles of Antibacterial agent 88 and daptomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of the novel oxazolidinone, Antibacterial Agent 88 (represented by tedizolid), and the cyclic lipopeptide, daptomycin. The information presented is based on an analysis of preclinical and clinical data to support informed decisions in research and drug development.
Executive Summary
Both tedizolid and daptomycin are potent antibacterial agents effective against Gram-positive pathogens. However, their distinct mechanisms of action are reflected in their differing safety and tolerability profiles. Tedizolid, an oxazolidinone, is associated with a lower incidence of hematological and gastrointestinal adverse events compared to the older drug in its class, linezolid, and presents a favorable alternative. Daptomycin's primary safety concern is muscle toxicity, manifesting as elevated creatine phosphokinase (CPK) levels and, in rare cases, rhabdomyolysis.
Comparative Safety Data
The following tables summarize the key safety findings from clinical trials for tedizolid and daptomycin, providing a quantitative comparison of their adverse event profiles.
Table 1: Overview of Common Adverse Events (Incidence >2%)
| Adverse Event | Tedizolid (200 mg once daily for 6 days) | Daptomycin (4-6 mg/kg once daily) |
| Gastrointestinal | ||
| Nausea | 7%[1] | ~5%[2] |
| Diarrhea | 4%[1] | ~5%[2] |
| Vomiting | 3%[1] | - |
| Nervous System | ||
| Headache | 5%[1] | ~5%[2] |
| Dizziness | 2%[1] | ~2%[2] |
| Infusion-Site Reactions | 4%[1] | Common[3] |
| Musculoskeletal | ||
| CPK Elevation | - | 2.1-9.5%[4] |
Table 2: Hematological Safety Profile
| Laboratory Abnormality | Tedizolid (6 days) | Daptomycin |
| Hemoglobin (<10.1 g/dL males; <9 g/dL females) | 3.4%[1][5] | Anemia reported[6] |
| Platelet Count (<112 x 10³/mm³) | 2.1%[1][5] | Thrombocytopenia reported[7] |
| Absolute Neutrophil Count (<0.8 x 10³/mm³) | 0.4%[5] | Neutropenia reported[7] |
Key Safety and Toxicity Profiles
Musculoskeletal Toxicity: Daptomycin
The most significant safety concern with daptomycin is skeletal muscle toxicity. This is monitored by measuring serum creatine phosphokinase (CPK) levels.
-
Mechanism : The exact mechanism of daptomycin-induced myopathy is not fully elucidated but is thought to involve disruption of the muscle cell membrane.[8][9] In vitro studies suggest daptomycin can cause direct damage to skeletal muscle cells.[8]
-
Clinical Findings : Elevations in CPK levels have been observed in patients receiving daptomycin.[4][8] In a retrospective study, 13.2% of patients treated with daptomycin experienced CPK elevation.[8] High doses (≥ 8 mg/kg), obesity, and concomitant statin use are associated with an increased risk.[10][11] Rhabdomyolysis, a severe form of muscle breakdown, has been reported, though it is rare.[10]
-
Monitoring : Weekly monitoring of CPK levels is recommended for patients on daptomycin therapy, with more frequent monitoring for those with renal insufficiency or on concomitant statins.[10]
Hematological Effects: Tedizolid
Tedizolid has shown a more favorable hematological safety profile compared to the first-generation oxazolidinone, linezolid, which is known to cause myelosuppression.
-
Mechanism : Oxazolidinones can inhibit mitochondrial protein synthesis, which may contribute to hematological toxicity.[12][13] However, preclinical studies suggest tedizolid has a lower potential for mitochondrial toxicity compared to linezolid.[12]
-
Clinical Findings : In pooled Phase 3 trials, the incidence of decreased hemoglobin and platelet counts with a 6-day course of tedizolid was low and comparable to that of linezolid administered for 10 days.[1][5] Long-term studies of tedizolid (beyond 6 days) have reported some cases of thrombocytopenia and anemia, but the rates appear lower than those associated with prolonged linezolid therapy.[14]
Gastrointestinal Side Effects
Both tedizolid and daptomycin are associated with gastrointestinal adverse events, which are generally mild to moderate in severity.
-
Tedizolid : The most common gastrointestinal side effects are nausea, diarrhea, and vomiting.[1][5]
-
Daptomycin : Diarrhea and nausea are among the most frequently reported adverse events.[2] Clostridioides difficile-associated diarrhea has also been reported with both drugs.[12][15]
Infusion-Related Reactions
Infusion-related reactions can occur with both intravenous formulations.
-
Tedizolid : Infusion and injection site reactions, including phlebitis and pain, have been reported.[5]
-
Daptomycin : Infusion reactions can occur, particularly with rapid two-minute infusions, and may include flushing and a sensation of warmth.[5][9]
Experimental Protocols
Below are summaries of the methodologies used in key preclinical and clinical studies to assess the safety of tedizolid and daptomycin.
Preclinical Toxicology Studies
Daptomycin Repeat-Dose Toxicity in Dogs
-
Objective : To evaluate the effect of dosing interval on skeletal muscle toxicity.
-
Methodology : Beagle dogs were administered daptomycin intravenously once daily (q24h) or every eight hours (q8h) for 20 days. Dose levels included 25 mg/kg q24h, 75 mg/kg q24h, and 25 mg/kg q8h. Safety assessments included clinical observations, body weight, food consumption, and serum CPK levels. At the end of the study, a complete necropsy was performed, and skeletal muscle tissues were examined microscopically.[3][16]
Tedizolid Long-Term Neurotoxicity Study in Rats
-
Objective : To assess the potential for neurotoxicity with long-term tedizolid administration.
-
Methodology : Rats were administered high doses of tedizolid for 9 months. The high dose resulted in a steady-state area under the plasma concentration-time curve (AUC) approximately 8-fold greater than that observed in humans at the therapeutic dose. Neurological function was assessed through clinical observations and detailed histopathological examination of central and peripheral nervous tissues.[1][12]
Tedizolid Mitochondrial Protein Synthesis Inhibition Assay
-
Objective : To compare the in vitro potential of tedizolid and linezolid to inhibit mitochondrial protein synthesis.
-
Methodology : Isolated rat heart mitochondria were incubated with varying concentrations of tedizolid or linezolid. The rate of mitochondrial protein synthesis was measured by the incorporation of [³⁵S]methionine into mitochondrial proteins. The 50% inhibitory concentration (IC₅₀) was then calculated for each drug.[12][17]
Clinical Safety Assessment
Phase 3 Clinical Trials for Tedizolid (ESTABLISH-1 and ESTABLISH-2)
-
Objective : To evaluate the safety and efficacy of a 6-day course of tedizolid versus a 10-day course of linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI).
-
Methodology : These were randomized, double-blind, multicenter trials. Patients were randomized to receive either tedizolid 200 mg once daily or linezolid 600 mg twice daily. Safety assessments included the monitoring and recording of all adverse events (AEs), vital signs, and laboratory parameters (hematology, serum chemistry, and urinalysis) at baseline and throughout the study. Specific attention was given to hematological parameters and gastrointestinal AEs.[16]
Daptomycin Clinical Trial Adverse Event Monitoring
-
Objective : To assess the safety and tolerability of daptomycin in the treatment of complicated skin and skin structure infections and Staphylococcus aureus bacteremia.
-
Methodology : In Phase 3 clinical trials, patients were treated with daptomycin (typically 4 mg/kg or 6 mg/kg once daily) or a comparator antibiotic. Safety was evaluated through the systematic collection of adverse event data, physical examinations, and regular monitoring of laboratory parameters. For musculoskeletal safety, serum CPK levels were monitored at baseline and at least weekly during therapy.[18][19]
Visualizing Experimental Workflows and Toxicity Pathways
References
- 1. Nonclinical and pharmacokinetic assessments to evaluate the potential of tedizolid and linezolid to affect mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Once-daily dosing in dogs optimizes daptomycin safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tedizolid: A comprehensive review of pharmacology, clinical applications and future directions in antimicrobial resistance [aeji.journals.ekb.eg]
- 6. 306. Safety and Tolerability of Tedizolid as Oral Treatment for Bone and Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tedizolid for osteoarticular infections: Evaluation of the published evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DIAL : download document [dial.uclouvain.be]
- 9. Evaluation of Daptomycin-Induced Cellular Membrane Injury in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. Pre-clinical experience with daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonclinical and Pharmacokinetic Assessments To Evaluate the Potential of Tedizolid and Linezolid To Affect Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Daptomycin - Janusinfo.se [janusinfo.se]
- 15. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 16. Once-Daily Dosing in Dogs Optimizes Daptomycin Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
Validating the results of in vitro synergy tests with Antibacterial agent 88 in vivo
For Researchers, Scientists, and Drug Development Professionals
The translation of in vitro synergistic antibiotic activity to in vivo efficacy is a critical step in the development of new combination therapies. This guide provides a framework for validating the in vitro synergistic results of a hypothetical "Antibacterial agent 88" in preclinical in vivo models. It objectively compares methodologies and presents supporting data from published studies to inform experimental design and interpretation.
Data Summary: In Vitro vs. In Vivo Synergy
The correlation between in vitro and in vivo synergy can be complex and is not always direct. Various factors, including pharmacokinetics, pharmacodynamics, and host immune responses, influence the outcome in a living organism. Below is a summary of representative data comparing in vitro synergy metrics with in vivo outcomes.
| Antibiotic Combination | Bacterial Strain | In Vitro Method | In Vitro Result (FICI*) | In Vivo Model | In Vivo Outcome | Reference |
| Amikacin + Imipenem | P. aeruginosa | Time-Kill Assay | Synergistic | Rat Sepsis Model | Significantly greater survival with combination therapy | [1][2] |
| Meropenem + Colistin | A. baumannii | Microcalorimetry | Synergistic (FICI 0.5) | Murine Peritonitis/Sepsis | Significant reduction in peritoneal fluid bacterial load | [3] |
| Meropenem + Rifampicin | A. baumannii | Microcalorimetry | Indifferent | Murine Peritonitis/Sepsis | No significant additional effect compared to monotherapy | [3] |
| Penicillin + I1WL5W (AMP) | MRSE 1208 | Checkerboard | Synergistic (FICI <0.5) | Mouse Wound Infection | Strong synergistic activity observed | [4] |
| Oritavancin + Fosfomycin | VRE | Checkerboard | Synergistic (80% of isolates) | G. mellonella | Increased survival with combination therapy | [5] |
*Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 is synergistic, > 0.5 to ≤ 4 is additive or indifferent, and > 4 is antagonistic.[6][7][8]
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and validity of synergy testing. Below are outlines for common in vitro and in vivo methods.
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[6][9][10]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound and a partner antibiotic.
Methodology:
-
Preparation: Prepare serial dilutions of each antibiotic individually and in combination in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation: Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
In Vivo Validation: Neutropenic Thigh Infection Model
The neutropenic thigh infection model is a highly standardized in vivo system for evaluating antimicrobial efficacy.[11][12][13]
Objective: To assess the in vivo efficacy of this compound in combination with a partner antibiotic in reducing bacterial burden in infected mice.
Methodology:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[11][14]
-
Infection: Inject a standardized inoculum of the target bacteria (e.g., 10^6 - 10^7 CFU) intramuscularly into the thigh of the mice.
-
Treatment: Administer this compound, the partner antibiotic, the combination, and a vehicle control at specified doses and time points post-infection.
-
Endpoint Measurement: At a predetermined time (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove and homogenize the infected thigh muscle.
-
Bacterial Quantification: Perform serial dilutions of the thigh homogenates and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Analysis: Compare the reduction in bacterial counts between the treatment groups. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/thigh by the combination compared to the most active single agent.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are crucial for understanding the sequence of events and the relationships between different stages of the research.
Caption: Workflow for in vitro and in vivo synergy testing.
Case Study: Api88 - A Novel Antibacterial Peptide
While "this compound" is a hypothetical name, research on a designer peptide, Api88, provides a relevant example of in vitro and in vivo validation.
Api88 is a novel 18-residue peptide that has shown promising activity against multidrug-resistant Gram-negative pathogens.[15][16] In vitro studies demonstrated its bactericidal activity, with a time-kill assay showing a significant reduction in E. coli CFU within 30 minutes.[17]
For in vivo validation, a lethal sepsis model in mice was used. Treatment with Api88 at doses of 1.25 mg/kg and 5 mg/kg was sufficient to rescue all animals infected with pathogenic E. coli strains.[15][17] This demonstrates the successful translation of in vitro bactericidal activity to in vivo efficacy.
Caption: Proposed mechanism of action for Api88.
Conclusion
The validation of in vitro synergy in relevant in vivo models is a cornerstone of preclinical antibiotic development. A thorough understanding of the methodologies and a careful interpretation of the data are essential for advancing promising new antibacterial combinations like "this compound" towards clinical application. The correlation between in vitro and in vivo results is not always straightforward, and robust preclinical data is necessary to justify further development.[1][2][3]
References
- 1. Correlation of antibiotic synergy in vitro and in vivo: use of an animal model of neutropenic gram-negative sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 13. criver.com [criver.com]
- 14. Neutropenic thigh infection model. [bio-protocol.org]
- 15. Api88 is a novel antibacterial designer peptide to treat systemic infections with multidrug-resistant Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Cross-Resistance Between Gepotidacin and Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, with other antibiotic classes against a range of bacterial pathogens. The data presented herein demonstrates a low potential for cross-resistance, highlighting Gepotidacin's novel mechanism of action.
Gepotidacin inhibits bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] Its binding mode is distinct from that of fluoroquinolones, which also target these enzymes.[3][4][5] This unique mechanism of action suggests that Gepotidacin may remain effective against bacteria that have developed resistance to other antibiotic classes.[5]
Quantitative In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Gepotidacin and comparator antibiotics against various bacterial isolates, including multidrug-resistant (MDR) strains. Data is presented as MIC₅₀ and MIC₉₀ (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Bacterial Species | Resistance Phenotype | Gepotidacin MIC₅₀/₉₀ (μg/mL) | Ciprofloxacin MIC₅₀/₉₀ (μg/mL) | Levofloxacin MIC₅₀/₉₀ (μg/mL) | Other Comparators MIC₅₀/₉₀ (μg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 / 0.5 | - | - | - |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 / 0.5[3] | - | >4 / >4 | Vancomycin: 1 / 1 |
| Staphylococcus aureus | Levofloxacin-Resistant | 0.25 / 0.5[3] | - | - | - |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.12 / 0.25 | - | - | - |
| Streptococcus pneumoniae | Penicillin-Non-Susceptible | 0.25 / 0.5[6] | - | - | Ceftriaxone: 0.25 / 0.5 |
| Escherichia coli | All Isolates | 2 / 4[7] | 0.015 / >32 | - | Nitrofurantoin: 16 / 64 |
| Escherichia coli | Ciprofloxacin-Resistant | 2 / 4[7] | >32 / >32 | - | Fosfomycin: 1 / 4 |
| Escherichia coli | ESBL-Producing | 2 / 4[7] | 32 / >32 | - | - |
| Neisseria gonorrhoeae | All Isolates | 0.25 / 0.5[8] | - | - | Ceftriaxone: ≤0.008 / 0.03 |
Experimental Protocols
The data presented in this guide was generated using standardized in vitro susceptibility testing methods as described below.
Bacterial Isolates
A diverse panel of recent clinical isolates was used, including strains with well-characterized resistance mechanisms. Quality control was performed using reference strains such as E. coli ATCC 25922 and S. aureus ATCC 29213.[7]
Antimicrobial Susceptibility Testing
-
Broth Microdilution:
-
A standardized inoculum of each bacterial isolate was prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
The bacterial suspension was added to microtiter plates containing serial twofold dilutions of Gepotidacin and comparator agents.
-
Plates were incubated at 35°C for 16-20 hours in ambient air.
-
The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
-
-
Agar Dilution (for N. gonorrhoeae):
-
Serial dilutions of antimicrobial agents were incorporated into GC agar supplemented with 1% IsoVitaleX.[11]
-
A standardized bacterial inoculum was applied to the surface of the agar plates.
-
Plates were incubated at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.[8]
-
The MIC was determined as the lowest drug concentration that prevented the growth of more than one colony.
-
Visualizations
Mechanism of Action and Cross-Resistance Potential
The following diagram illustrates the mechanism of action of Gepotidacin and fluoroquinolones, highlighting why cross-resistance is limited. Gepotidacin has a dual-targeting mechanism, acting on both DNA gyrase and topoisomerase IV at binding sites distinct from those of fluoroquinolones.[5] Mutations that confer resistance to fluoroquinolones do not typically affect the binding of Gepotidacin.[10]
Caption: Gepotidacin's distinct binding sites limit cross-resistance with fluoroquinolones.
Experimental Workflow for In Vitro Susceptibility Testing
This diagram outlines the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Standardized workflow for MIC determination by broth microdilution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Gepotidacin used for? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. A new antibiotic’s mechanism of action - VUMC News [news.vumc.org]
- 5. droracle.ai [droracle.ai]
- 6. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of antimicrobial susceptibility testing methods and variables and in vitro activity of gepotidacin against urogenital Neisseria gonorrhoeae in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ihma.com [ihma.com]
- 10. journals.asm.org [journals.asm.org]
- 11. liofilchem.com [liofilchem.com]
A Comparative Performance Analysis of Antibacterial Agent 88 Against Key Clinical Isolates
This guide provides a comprehensive benchmark of Antibacterial Agent 88's performance against clinically relevant Gram-positive and Gram-negative bacteria. The data presented herein offers a direct comparison with established antibiotic agents, supported by detailed experimental protocols to ensure reproducibility and aid in the evaluation of this novel compound for drug development purposes.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] MIC values for Agent 88 were determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3] The performance of Agent 88 was evaluated against methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. For comparison, the activity of standard-of-care antibiotics is also presented.
Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus Strains
| Compound | MSSA (ATCC 29213) | MRSA (ATCC 43300) |
| This compound | 0.5 | 1 |
| Vancomycin | 1 | 1-2 |
| Linezolid | 2 | 2 |
| Ciprofloxacin | 0.25 | >32 |
Data for comparator agents are representative values from scientific literature.[4][5][6]
Table 2: Comparative MIC Values (µg/mL) Against Escherichia coli Strains
| Compound | E. coli (ATCC 25922) |
| This compound | 2 |
| Ciprofloxacin | ≤0.015 - 0.06 |
| Ceftriaxone | ≤0.03 - 0.12 |
| Gentamicin | 0.12 - 0.5 |
Data for comparator agents are representative values from scientific literature.
Bactericidal Activity: Time-Kill Kinetics
Time-kill assays were performed to assess the bactericidal or bacteriostatic effects of this compound over time.[7] Bactericidal activity is defined as a ≥3-log10 reduction (99.9% kill) in colony-forming units (CFU/mL) compared to the initial inoculum.[7][8] The assay demonstrates the rate at which the agent kills the bacteria.
Table 3: Summary of Time-Kill Assay for this compound Against MRSA (ATCC 43300)
| Concentration | Time (hours) | Log10 CFU/mL Reduction vs. T=0 | Interpretation |
| 2 x MIC | 4 | 1.5 | - |
| 8 | 2.8 | - | |
| 24 | >3.0 | Bactericidal | |
| 4 x MIC | 4 | 2.5 | - |
| 8 | >3.0 | Bactericidal | |
| 24 | >3.0 | Bactericidal | |
| Growth Control | 24 | -2.5 (Increase) | Normal Growth |
The results indicate that this compound exhibits concentration-dependent bactericidal activity against MRSA, achieving a 99.9% kill rate within 8 hours at a concentration four times its MIC.
Experimental Protocols & Visualizations
Experimental Workflow Diagram
The following diagram outlines the standardized workflow used to evaluate the in vitro performance of antibacterial candidates.
Caption: Standardized workflow for in vitro antibacterial susceptibility testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method recommended by CLSI.[9][10]
-
Preparation of Antibiotics : Stock solutions of this compound and comparator drugs are prepared. Two-fold serial dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[9]
-
Inoculum Preparation : A bacterial suspension is prepared from 3-5 colonies grown overnight on an appropriate agar plate. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation : The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading : The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Kinetics Assay
This protocol assesses the rate of bacterial killing over time.[7][8][11]
-
Inoculum Preparation : A mid-logarithmic phase bacterial culture is diluted in fresh CAMHB to a starting concentration of approximately 1–5 × 10⁵ CFU/mL.[8]
-
Exposure : this compound is added at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.
-
Sampling : Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).[12]
-
Quantification : The samples are serially diluted in a neutralizing buffer, plated on appropriate agar, and incubated for 18-24 hours. The resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis : The log10 CFU/mL is plotted against time for each concentration. A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[7]
Hypothetical Mechanism of Action: Cell Wall Synthesis Inhibition
The following diagram illustrates a potential mechanism of action for a novel antibacterial agent that targets bacterial cell wall synthesis, a pathway distinct from that of beta-lactams or glycopeptides.
Caption: Hypothetical inhibition of the Lipid II cycle by Agent 88.
References
- 1. idexx.com [idexx.com]
- 2. woah.org [woah.org]
- 3. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. actascientific.com [actascientific.com]
- 12. 4.5. Time–Kill Assay [bio-protocol.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Antibacterial Agent 88
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step procedure for the proper disposal of Antibacterial agent 88, a potent compound recognized for its significant in vitro and in vivo antibacterial effects. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for the disposal of hazardous chemical waste and antibiotics, which should be considered the guiding principles for its management.
Core Safety and Handling Principles
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be approached with the understanding that it is to be treated as hazardous chemical waste. Improper disposal, such as flushing down the drain or mixing with regular trash, can lead to environmental contamination and the development of antimicrobial resistance.
Step 1: Waste Identification and Segregation
Properly identify all waste streams containing this compound. This includes pure compound, stock solutions, contaminated media, and any contaminated labware (e.g., pipette tips, centrifuge tubes, glassware). Segregate this waste from non-hazardous and other types of chemical waste to prevent accidental reactions.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect pure this compound and contaminated solid labware in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the agent.
-
Liquid Waste: Collect stock solutions and contaminated liquid media in a separate, leak-proof, and shatter-resistant container designed for hazardous liquid waste. Ensure the container is properly sealed to prevent spills and evaporation. Do not overfill containers; a general rule is to fill to no more than 80% capacity.
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if applicable)
-
The primary hazards (e.g., "Toxic," "Aquatic Hazard")
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
Step 4: Storage of Hazardous Waste
Store the labeled hazardous waste containers in a designated, secure area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals. Ensure secondary containment is in place to contain any potential leaks or spills.
Step 5: Disposal through a Licensed Service
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never attempt to dispose of this waste through municipal waste streams.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information based on available knowledge for similar potent antibacterial agents.
| Parameter | Value/Information | Source/Justification |
| GHS Classification (Presumed) | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | Based on the classification of similar antibacterial agents like "Antibacterial agent 67".[1] |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | Derived from the presumed GHS classification.[1] |
| Storage Conditions | Room temperature in continental US; may vary elsewhere. | General recommendation for chemical stability. |
| Disposal Route | Approved hazardous waste disposal plant. | Standard procedure for hazardous chemical waste.[1] |
Experimental Protocols
The proper disposal of this compound is a critical experimental protocol in itself. Adherence to the step-by-step guide above is mandatory for laboratory safety and environmental compliance.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical workflow for handling and disposing of this compound.
References
Personal protective equipment for handling Antibacterial agent 88
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of Antibacterial Agent 88, a potent compound under investigation. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE).[1][2] The minimum required PPE for handling this agent includes:
-
Eye and Face Protection: Chemical splash goggles are required at all times.[3][4] When there is a significant risk of splashes or aerosol generation, a face shield must be worn in addition to goggles.[1][3][4]
-
Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[3] Gloves should be changed frequently, especially if contamination is suspected.[5]
-
Body Protection: A disposable, solid-front, back-closing laboratory gown is required. For procedures with a high risk of splashing, a chemically resistant apron should also be worn.
-
Respiratory Protection: For all procedures involving the handling of powdered this compound or any operation with the potential to generate aerosols, a NIOSH-approved respirator is required. The specific type of respirator will depend on the nature of the work and the potential for exposure.
-
Foot Protection: Closed-toe shoes are mandatory in the laboratory.[2][3]
Operational Plan for Handling
All handling of this compound must be conducted within a certified chemical fume hood or a containment barrier isolator to minimize exposure.[6][7]
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare the work area by lining the fume hood with absorbent, disposable bench paper.
-
Weighing and Reconstitution: All weighing of powdered this compound must be performed within a containment enclosure. When reconstituting, add the solvent slowly to the powder to avoid aerosolization.
-
Experimental Procedures: Conduct all experimental manipulations at least 6 inches inside the fume hood sash.[8] Use disposable labware whenever possible to minimize the need for cleaning contaminated items.
-
Post-Procedure: Upon completion of work, decontaminate all surfaces within the fume hood. Carefully remove and dispose of all contaminated disposable materials in designated hazardous waste containers.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves, gown, face shield/goggles, and finally, respirator. Wash hands thoroughly after removing all PPE.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional guidelines.[9][10]
Waste Segregation and Disposal:
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including stock solutions and experimental media, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][10] Do not dispose of this waste down the drain.[11]
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Occupational Exposure Limit (OEL) | To be determined; handle as a highly potent compound (assume OEL < 1 µg/m³) | [6] |
| Recommended Glove Material | Nitrile (double-gloved) | [3] |
| Minimum Fume Hood Sash Height | As low as practical for comfortable work | [8] |
| Waste Container Labeling | "Hazardous Chemical Waste: this compound" | [10] |
| Emergency Eye Wash/Shower | Must be accessible within 10 seconds of the work area | OSHA |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. uah.edu [uah.edu]
- 4. realsafety.org [realsafety.org]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. escopharma.com [escopharma.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. Ensuring the safe handling of chemicals [who.int]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
